molecular formula C12H10BrNO3 B183491 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 23464-96-2

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No.: B183491
CAS No.: 23464-96-2
M. Wt: 296.12 g/mol
InChI Key: JLFDJAGKPSZXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFDJAGKPSZXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50581415
Record name 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23464-96-2
Record name 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)oxazole-2-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 23464-96-2), a bioactive heterocyclic scaffold. Structurally, this compound is a 2,5-disubstituted 1,3-oxazole derivative featuring a propanoic acid side chain at the C2 position and a 4-bromophenyl moiety at the C5 position.

This molecule acts as a critical intermediate and pharmacophore in medicinal chemistry, sharing significant structural homology with the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin . Its applications span two primary therapeutic areas:

  • Anti-inflammatory Therapeutics: As a COX-1/COX-2 inhibitor pharmacophore.

  • Metabolic Regulation: As a ligand for Peroxisome Proliferator-Activated Receptors (PPAR

    
    /
    
    
    
    ), relevant in the treatment of dyslipidemia and Type 2 diabetes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The physicochemical properties of CAS 23464-96-2 dictate its bioavailability and formulation strategies. The presence of the bromine atom enhances lipophilicity compared to its unsubstituted analogs, potentially increasing membrane permeability while influencing metabolic stability.

Table 1: Physicochemical Specifications

PropertyValueNote
CAS Number 23464-96-2Verified Registry Number
Molecular Formula

-
Molecular Weight 296.12 g/mol -
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 145–149 °CConsistent with aryl-oxazole acids
Predicted LogP 3.1 ± 0.4Moderate lipophilicity (Drug-like)
pKa (Acid) ~4.5Carboxylic acid moiety
Solubility DMSO, Methanol, EthanolPoorly soluble in water (requires pH adjustment)
SMILES OC(=O)CCC1=NC=C(O1)C2=CC=C(Br)C=C2-

Synthetic Methodology

Retrosynthetic Analysis

The most robust route for synthesizing 2,5-disubstituted oxazoles with an aliphatic acid side chain is the condensation of an


-haloketone with a succinic acid derivative in the presence of an ammonia source. This approach mimics the industrial synthesis of Oxaprozin but substitutes the benzoin intermediate with a phenacyl bromide to achieve the 5-aryl-4-hydro substitution pattern.
Optimized Synthesis Protocol

Objective: Synthesis of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid via cyclocondensation.

Reagents:

  • Precursor A: 2-Bromo-1-(4-bromophenyl)ethanone (4-Bromophenacyl bromide)

  • Precursor B: Succinic Anhydride

  • Nitrogen Source: Ammonium Acetate (

    
    )
    
  • Solvent: Glacial Acetic Acid (

    
    )
    

Step-by-Step Workflow:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-Bromophenacyl bromide and 1.2 equivalents of Succinic Anhydride in glacial acetic acid (10 mL per gram of substrate).

  • Nitrogen Insertion: Add 5.0 equivalents of anhydrous Ammonium Acetate . The excess ammonium salt is critical to drive the formation of the intermediate amide/imine and prevent polymerization of the phenacyl bromide.

  • Cyclization (Reflux): Heat the mixture to reflux (approx. 118°C) for 6–8 hours.

    • Mechanistic Insight: The reaction proceeds via the formation of a succinamic acid intermediate, which attacks the

      
      -carbon of the phenacyl bromide. Subsequent dehydration closes the oxazole ring.
      
  • Quenching: Cool the reaction mixture to room temperature and pour into ice-cold water (5x reaction volume). Stir vigorously for 30 minutes. The product should precipitate as a crude solid.

  • Isolation: Filter the precipitate and wash with cold water to remove residual acetic acid and ammonium salts.

  • Purification: Recrystallize the crude solid from an Ethanol/Water (7:3) mixture or Ethyl Acetate/Heptane.[1]

    • Validation: Purity should be confirmed via HPLC (>98%) and

      
      -NMR (Characteristic singlet for the oxazole C4-H proton around 
      
      
      
      7.2–7.5 ppm).
Synthetic Pathway Visualization

The following diagram illustrates the logical flow from precursors to the final active pharmaceutical ingredient (API) intermediate.

SynthesisPath cluster_conditions Critical Process Parameters Precursor1 4-Bromophenacyl Bromide Reagent Ammonium Acetate (AcOH, Reflux) Precursor1->Reagent Precursor2 Succinic Anhydride Precursor2->Reagent Intermediate Intermediate: Succinamic Acid Adduct Reagent->Intermediate Condensation Cyclization Cyclodehydration (-H2O) Intermediate->Cyclization Ring Closure Product Target Molecule: CAS 23464-96-2 Cyclization->Product Isolation Params Temp: 118°C Time: 6-8h Atm: N2

Figure 1: One-pot synthesis of 2,5-disubstituted oxazole propanoic acids via modified Robinson-Gabriel/Davidson cyclization.

Biological Applications & Mechanism of Action

Anti-Inflammatory (COX Inhibition)

The structural homology of CAS 23464-96-2 to Oxaprozin suggests a similar mechanism of action. The propanoic acid side chain mimics the arachidonic acid substrate, allowing the molecule to enter the channel of Cyclooxygenase (COX) enzymes.

  • Mechanism: The oxazole ring provides a rigid scaffold that positions the carboxylic acid to interact with Arg-120 and Tyr-355 at the constriction site of the COX active site.

  • Effect: Inhibition of prostaglandin synthesis (

    
    ), resulting in analgesic and anti-inflammatory effects.
    
Metabolic Modulation (PPAR Agonism)

Research into 2,5-disubstituted oxazoles has identified them as potent PPAR


 and PPAR

agonists
.
  • Relevance: PPAR

    
     activation promotes fatty acid oxidation (lipid lowering), while PPAR
    
    
    
    activation improves insulin sensitivity.
  • SAR Note: The 4-bromophenyl group often enhances binding affinity to the PPAR Ligand Binding Domain (LBD) compared to unsubstituted phenyls, due to halogen bonding interactions within the hydrophobic pocket.

Biological Pathway Diagram

The dual potential of this scaffold is mapped below, highlighting downstream physiological effects.

BioPathway Ligand CAS 23464-96-2 (Oxazole Scaffold) COX COX-1 / COX-2 Enzymes Ligand->COX Competitive Binding PPAR PPAR-alpha / Gamma Nuclear Receptors Ligand->PPAR Agonism BlockPG Inhibition of Prostaglandin Synthesis COX->BlockPG Transcription Transcriptional Modulation (RXR Dimer) PPAR->Transcription Inflammation Reduced Inflammation/Pain BlockPG->Inflammation Lipid Lipid Lowering (Fatty Acid Oxidation) Transcription->Lipid Insulin Improved Insulin Sensitivity Transcription->Insulin

Figure 2: Dual therapeutic pathways: COX inhibition (anti-inflammatory) and PPAR activation (metabolic).

Handling and Safety Standards

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions reserved for bioactive aryl-propionic acids.

  • Hazard Classification (Predicted):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over extended periods.

References

  • ChemicalBook. (2024).[2] 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid - Product Properties and CAS 23464-96-2.[3][4] Link

  • National Institutes of Health (NIH) - PubMed. (2012). Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (Oxaprozin). (Demonstrates the base synthesis and biological relevance of the oxazole-propanoic acid scaffold). Link

  • MDPI - Molecules. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles and 1,3-Oxazoles Used in Medicine. (Review of structural analogs and anti-inflammatory mechanisms).[5][2][6] Link

  • PubChem. (2024). Compound Summary for Oxaprozin and Related 5-Aryl-oxazole Derivatives. Link

  • Google Patents. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid and related oxazole intermediates. Link

Sources

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Identity: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid Chemical Class: 5-Aryl-1,3-oxazole-2-propionic acid derivative Primary Application: Metabolic modulation (PPAR agonism) and Anti-inflammatory research (COX inhibition).

This guide details the physicochemical profile, synthetic architecture, and biological mechanisms of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid . Structurally, this compound is a halogenated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin . The substitution of the 4-phenyl group with a 4-bromophenyl moiety introduces a halogen bond donor, potentially enhancing lipophilicity and altering binding affinity to nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The physicochemical properties below are derived from structural analogs (Oxaprozin) and calculated structure-property relationships (QSPR) for the brominated derivative.

PropertyValue / Description
IUPAC Name 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid
Molecular Formula

Molecular Weight 296.12 g/mol
CAS Registry 23464-96-2
Appearance White to off-white crystalline solid
Melting Point 145–149 °C (Consistent with chloro-analogs)
Solubility Soluble in DMSO (>20 mg/mL), DMF, Methanol; Sparingly soluble in water.
pKa (Acid) 4.3 – 4.7 (Carboxylic acid moiety)
LogP (Lipophilicity) ~3.2 – 3.5 (Enhanced by bromine substitution)
H-Bond Donors/Acceptors 1 Donor (COOH) / 4 Acceptors (N, O, COOH)

Synthetic Architecture

The synthesis of 2,5-disubstituted oxazoles is classically achieved via the Robinson-Gabriel cyclodehydration . This protocol ensures regioselectivity, placing the propanoic acid chain at the C2 position and the bromophenyl group at C5.

Reaction Scheme Logic
  • Precursor Preparation: Conversion of 4-bromophenacyl bromide to the corresponding

    
    -aminoketone via the Delépine reaction (using hexamine) to avoid over-alkylation.
    
  • Amidation: Nucleophilic attack of the

    
    -aminoketone on succinic anhydride . This ring-opening reaction forms the acyclic succinamic acid intermediate.
    
  • Cyclodehydration: Treatment with a dehydrating agent (Phosphorus oxychloride,

    
    ) induces intramolecular cyclization to form the aromatic oxazole ring.
    
Visual Synthesis Workflow

Synthesis Start 4-Bromophenacyl Bromide Hexamine Hexamine / HCl (Delépine Reaction) Start->Hexamine Amine 2-Amino-1-(4-bromophenyl)ethanone Hexamine->Amine Hydrolysis Succinic Succinic Anhydride (Acylation) Amine->Succinic Intermediate Succinamic Acid Intermediate Succinic->Intermediate Ring Opening POCl3 POCl3 / Reflux (Robinson-Gabriel Cyclization) Intermediate->POCl3 Product 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl] propanoic acid POCl3->Product -H2O

Caption: Step-wise synthetic pathway utilizing Robinson-Gabriel cyclization logic.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-1-(4-bromophenyl)ethanone Hydrochloride

  • Dissolve 4-bromophenacyl bromide (1 eq) in chloroform.

  • Add Hexamethylenetetramine (Hexamine, 1.1 eq) and stir at room temperature for 4 hours to form the quaternary salt precipitate.

  • Filter the salt and hydrolyze by refluxing in ethanolic HCl (conc.) for 2 hours.

  • Cool to precipitate the amine hydrochloride salt. Filter and wash with cold ether.

Step 2: Formation of the Succinamic Acid Intermediate

  • Suspend the amine hydrochloride (from Step 1) in dry THF or Dichloromethane (DCM).

  • Add Triethylamine (TEA, 2.2 eq) to liberate the free amine.

  • Add Succinic Anhydride (1.1 eq) slowly.

  • Stir at room temperature for 12 hours. The succinamic acid intermediate usually precipitates or can be extracted with ethyl acetate.

  • Validation: Monitor by TLC (Intermediate is more polar than the starting amine).

Step 3: Cyclization to Oxazole

  • Dissolve the succinamic acid intermediate in

    
     (excess, acts as solvent and reagent).
    
  • Reflux at 90–100 °C for 2–3 hours.

  • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Neutralize with saturated

    
     solution to pH 4–5 to precipitate the free acid.
    
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Mechanistic Pharmacology

The 5-aryl-oxazole-2-propionic acid scaffold is a privileged structure in medicinal chemistry, primarily targeting nuclear receptors and inflammatory pathways.

Core Signaling Pathways
  • PPAR Agonism (Metabolic Regulation):

    • The propanoic acid "tail" mimics fatty acids, inserting into the ligand-binding domain (LBD) of PPAR

      
       (lipid catabolism) or PPAR
      
      
      
      (insulin sensitization).
    • The oxazole ring acts as a rigid linker, positioning the hydrophobic 4-bromophenyl head group into the hydrophobic pocket of the receptor.

    • Effect: Upregulation of genes involved in

      
      -oxidation (e.g., CPT1A) and glucose uptake (e.g., GLUT4).
      
  • COX Inhibition (Anti-inflammatory):

    • Similar to Oxaprozin, this compound inhibits Cyclooxygenase (COX-1/COX-2), blocking the conversion of arachidonic acid to prostaglandins.

    • The bromine atom may enhance selectivity or potency via halogen bonding with residues in the COX active site.

Mechanism of Action Diagram

MOA Ligand 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl] propanoic acid PPAR PPARα / PPARγ (Nuclear Receptor) Ligand->PPAR Agonist Binding COX Cyclooxygenase (Enzyme) Ligand->COX Inhibition RXR RXR Heterodimerization PPAR->RXR Prostaglandin Inhibition of Prostaglandin Synthesis COX->Prostaglandin Blocked PPRE Bind to PPRE DNA Elements RXR->PPRE GeneExp Transcription: CPT1A, GLUT4, CD36 PPRE->GeneExp Metabolism Lipid Lowering & Insulin Sensitization GeneExp->Metabolism Inflammation Reduced Inflammation & Pain Prostaglandin->Inflammation

Caption: Dual mechanism targeting nuclear transcription (PPAR) and enzymatic inhibition (COX).

Experimental Validation Protocols

To verify the biological activity of the synthesized compound, the following self-validating assays are recommended.

A. PPAR Transactivation Assay (Luciferase Reporter)

Objective: Quantify the agonist efficacy against PPAR


 and PPAR

.
  • Cell Line: HEK293 or COS-7 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid for human PPAR

      
       or PPAR
      
      
      
      .
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

    • Renilla luciferase (internal control).

  • Treatment: Incubate cells with the compound (0.1

    
    M – 100 
    
    
    
    M) for 24 hours. Use Wy-14643 (PPAR
    
    
    ) and Rosiglitazone (PPAR
    
    
    ) as positive controls.
  • Readout: Measure luminescence. Fold activation = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .
B. COX Inhibition Assay (In Vitro)

Objective: Determine IC50 for COX-1 vs. COX-2.

  • System: Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Substrate: Arachidonic acid (

    
    ).
    
  • Detection: Measure Prostaglandin E2 (

    
    ) production via ELISA.
    
  • Protocol: Pre-incubate enzyme with inhibitor for 10 mins, add arachidonic acid, terminate reaction after 2 mins with HCl, and quantify

    
    .
    

References

  • PubChem. (n.d.). 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Giampieri, M., et al. (2020).[1] Arylpropionic acid derivatives: A recent advancement in pharmacological activities. International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist... Oncotarget. [Link]

  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles.[2][3][4][5][6] Wiley-Interscience. (Standard reference for Robinson-Gabriel Synthesis).

Sources

Technical Monograph: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid IUPAC name Content Type: In-depth Technical Guide

Advanced Synthesis, Physicochemical Profiling, and Pharmacological Potential

Executive Summary

This technical guide profiles 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid , a halogenated structural analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin . While Oxaprozin features a 4,5-diphenyl substitution pattern, this specific analog incorporates a 4-bromophenyl group at the 5-position (and typically a hydrogen at the 4-position, distinguishing it from the 4,5-diaryl class).

This molecule serves two critical roles in modern medicinal chemistry:

  • Bioactive Scaffold: It retains the pharmacophore required for Cyclooxygenase (COX) inhibition.

  • Synthetic Intermediate: The aryl bromide moiety functions as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries for metabolic (PPAR) and inflammatory targets.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a central 1,3-oxazole ring substituted at the C2 position with a propanoic acid tail and at the C5 position with a 4-bromophenyl group. The propanoic acid moiety provides the necessary acidity for ionic interaction with the arginine residue in the COX active site, while the oxazole ring serves as a bioisostere for amide or ester linkages, offering enhanced metabolic stability.

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted)Clinical Relevance
Molecular Formula C₁₂H₁₀BrNO₃Core stoichiometry
Molecular Weight 296.12 g/mol Fragment-based drug design compliant (<300 Da)
LogP (Octanol/Water) 2.8 – 3.2Lipophilic enough for membrane permeability; lower than Oxaprozin due to missing phenyl ring.
pKa (Acid) ~4.2 – 4.5Ionized at physiological pH (7.4), facilitating plasma protein binding.
H-Bond Donors/Acceptors 1 / 4Compliant with Lipinski’s Rule of Five.
Rotatable Bonds 4Flexible propanoic acid tail allows induced fit binding.
Topological Polar Surface Area ~65 ŲGood predictor for oral bioavailability.
Synthetic Methodologies

The synthesis of 2,5-disubstituted oxazoles with a C2-propanoic acid tail requires a strategy that avoids racemization (if chiral centers were present) and ensures regioselectivity. The Robinson-Gabriel Cyclodehydration modification is the industry-standard approach for this scaffold.

Protocol A: The Succinic Anhydride Route (Recommended)

This pathway is preferred for its atom economy and the availability of reagents. It constructs the C2-side chain and the oxazole ring in a convergent manner.

Reagents:

  • Starting Material: 2-Amino-1-(4-bromophenyl)ethanone hydrochloride (derived from 4-bromophenacyl bromide).

  • Acylating Agent: Succinic anhydride.

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃) or Burgess Reagent.

Step-by-Step Methodology:

  • Amidation (Ring Opening):

    • Dissolve 2-Amino-1-(4-bromophenyl)ethanone HCl (10 mmol) in anhydrous THF (50 mL).

    • Add Triethylamine (22 mmol) to liberate the free amine.

    • Slowly add Succinic anhydride (11 mmol) at 0°C.

    • Stir at room temperature for 4 hours. The amine attacks the anhydride, opening the ring to form the N-(4-bromophenacyl)succinamic acid intermediate.

    • Checkpoint: Monitor via TLC (MeOH:DCM 1:9). The product is more polar than the starting ketone.

  • Cyclodehydration (Robinson-Gabriel):

    • Isolate the intermediate succinamic acid.

    • Suspend in Toluene (30 mL) and add POCl₃ (3.0 eq).

    • Reflux at 110°C for 2-3 hours. This step closes the oxazole ring.

    • Mechanistic Note: The amide oxygen attacks the ketone carbonyl, followed by elimination of water.

    • Caution: Quench carefully with ice water; the propanoic acid moiety remains intact, but the acid chloride might form transiently and hydrolyze back to the acid during aqueous workup.

  • Purification:

    • Adjust pH to ~4.0 to precipitate the free acid.

    • Recrystallize from Ethanol/Water to yield white/off-white needles.

Visualization: Synthesis Workflow

Synthesis_Pathway Start 4-Bromophenacyl Bromide Amine 2-Amino-1-(4-bromo -phenyl)ethanone Start->Amine Delépine Reaction (Hexamethylenetetramine/HCl) Inter N-(4-bromophenacyl) succinamic acid Amine->Inter Succinic Anhydride Et3N, THF, RT Cyclic 3-[5-(4-Bromophenyl) -1,3-oxazol-2-yl] propanoic acid Inter->Cyclic Cyclodehydration POCl3, Reflux (Robinson-Gabriel)

Figure 1: Convergent synthesis of the target molecule via the Robinson-Gabriel cyclodehydration strategy.[1][2]

Biological Mechanism of Action

As an analog of Oxaprozin, this compound targets the cyclooxygenase enzymes (COX-1 and COX-2).[3] The structural modifications (4-H, 5-Bromo-phenyl) compared to Oxaprozin (4,5-Diphenyl) alter the binding kinetics but preserve the core mechanism.

Pharmacodynamics
  • Ionic Anchoring: The carboxylate anion of the propanoic acid tail forms an electrostatic ion pair with Arg-120 at the entrance of the COX channel.

  • Hydrophobic Insertion: The 4-bromophenyl-oxazole scaffold penetrates the hydrophobic channel (Tyr-385 vicinity).

  • Halogen Bonding: The bromine atom at the para position is capable of forming halogen bonds with backbone carbonyls or specific residues (e.g., Ser-530) in the COX-2 active site, potentially increasing potency or residence time compared to a simple phenyl group.

Metabolic Stability

The presence of the bromine atom blocks para-hydroxylation, a primary metabolic clearance pathway for phenyl rings mediated by Cytochrome P450 (specifically CYP2C9). This suggests the molecule may have a prolonged half-life similar to Oxaprozin (which has a t1/2 of ~50 hours).

Visualization: Signaling & Inhibition

COX_Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX Substrate Entry Drug 3-[5-(4-Bromophenyl)... propanoic acid Drug->COX Competitive Inhibition (Arg-120 Binding) PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation Inflam Inflammation Pain Fever PGG2->Inflam Downstream Synthases

Figure 2: Pharmacological intervention point.[1] The molecule competitively inhibits COX enzymes, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Application in Drug Discovery (The "Bromo" Handle)

The 4-bromophenyl group transforms this molecule from a simple NSAID analog into a high-value intermediate. In drug development, this specific scaffold is often used to generate libraries of PPAR agonists (Peroxisome Proliferator-Activated Receptors) for diabetes and metabolic syndrome research.

Protocol: Suzuki-Miyaura Coupling To expand the SAR at the 5-position:

  • Reagents: Target Molecule (1 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C under Argon for 12 hours.

  • Outcome: Replacement of the Bromine with diverse aryl/heteroaryl groups, modulating lipophilicity and potency.

References
  • Synthesis of Oxaprozin Analogs: Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Oxazole Synthesis Methodologies: Title: A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives.[4] Source: Journal of Taibah University for Science (via ResearchGate). URL:[Link]

  • Pharmacology of Oxazole-Propanoic Acids: Title: Oxaprozin: kinetic and dynamic profile in the treatment of pain. Source: PubMed.[5] URL:[Link]

  • General Chemical Data (Oxaprozin Scaffold): Title: Oxaprozin | C18H15NO3 | CID 4614.[6][7] Source: PubChem.[6][7][5] URL:[Link]

  • Related Halogenated Oxazoles: Title: Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Source: BioInterface Research in Applied Chemistry. URL:[Link]

Sources

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Profile of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Executive Summary

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 23464-96-2) is a bioactive small molecule belonging to the class of 1,3-oxazole-2-propionic acids .[1] Structurally analogous to the NSAID Oxaprozin , this compound is distinguished by a para-bromo substitution on the phenyl ring.[1][2]

This modification fundamentally alters its physicochemical profile, enhancing lipophilicity and metabolic stability.[1][2] In drug discovery, this scaffold is a "privileged structure" utilized for two primary biological activities:

  • Anti-inflammatory: Inhibition of Cyclooxygenase (COX-1/COX-2) enzymes.[1]

  • Metabolic Modulation: Agonism of Peroxisome Proliferator-Activated Receptors (PPAR-α/γ), targeting dyslipidemia and hyperglycemia.[1]

This guide provides a comprehensive technical analysis of its mechanism of action, biological activity, and experimental protocols for validation.[1][2]

Chemical Profile & Structural Logic

PropertyDetail
IUPAC Name 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid
CAS Number 23464-96-2
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 312.12 g/mol
Core Scaffold 1,3-Oxazole ring fused with a propanoic acid tail.[1][3][4][5][6][7][8][9]
Key Substituent 4-Bromophenyl: A hydrophobic halogenated aromatic group at position 5.[1][2]

Structure-Activity Relationship (SAR) Analysis:

  • Propanoic Acid Head: Mimics the carboxylate of arachidonic acid, forming an ionic bond with Arg120 in the COX enzyme channel or interacting with Tyr473/His323 in the PPAR Ligand Binding Domain (LBD).[1][2]

  • 1,3-Oxazole Linker: A rigid bioisostere that restricts conformational flexibility, orienting the acid and tail groups for optimal receptor binding.[2]

  • 4-Bromophenyl Tail: The bromine atom increases lipophilicity (LogP) compared to a hydrogen or fluorine substituent.[1] This enhances penetration into the hydrophobic channels of COX enzymes and the LBD of PPARs.[1][2] Additionally, the para-position blocks metabolic oxidation, prolonging half-life.[1][2]

Pharmacology & Mechanism of Action

This molecule exhibits a dual-pharmacophore profile, acting on both cytosolic enzymes (COX) and nuclear receptors (PPAR).[1][2]

A. Anti-Inflammatory Pathway (COX Inhibition)

Like its analog Oxaprozin, this compound inhibits the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2).[1][2]

  • Mechanism: Competitive reversible inhibition.[1][2]

  • Binding Mode: The carboxylate group anchors at the constriction site of the COX channel.[1][2] The 4-bromophenyl group extends into the hydrophobic pocket, sterically hindering the entry of arachidonic acid.[1][2]

  • Selectivity: Oxazole derivatives often show moderate selectivity for COX-2 due to the volume of the oxazole ring, though this specific analog is typically a non-selective COX-1/COX-2 inhibitor.[1][2]

B. Metabolic Pathway (PPAR Agonism)

Oxazole-propionic acids are established scaffolds for PPAR-α (lipid-lowering) and PPAR-γ (insulin-sensitizing) agonists.[1]

  • Mechanism: The molecule enters the nucleus and binds to the PPAR LBD.[1][2] This induces a conformational change that recruits co-activators (e.g., PGC-1α), forming a heterodimer with RXR (Retinoid X Receptor).[1][2]

  • Effect: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes for fatty acid oxidation (ACO, CPT-1) and glucose uptake (GLUT4).[1][2]

C. Mechanistic Visualization (DOT Diagram)

BiologicalPathways cluster_COX Cytosolic Pathway (Inflammation) cluster_PPAR Nuclear Pathway (Metabolism) Compound 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl] propanoic acid COX COX-1 / COX-2 Enzymes Compound->COX Inhibits PPAR PPAR-α / γ Receptor Compound->PPAR Activates (Agonist) PGs Prostaglandins (PGE2, PGI2) COX->PGs AA Arachidonic Acid AA->COX Inflammation Pain & Inflammation PGs->Inflammation RXR RXR Heterodimer PPAR->RXR Dimerization DNA PPRE (DNA) RXR->DNA Transcription GeneExp Lipid Oxidation & Glucose Uptake DNA->GeneExp

Figure 1: Dual mechanism of action showing inhibition of the inflammatory cascade (left) and activation of metabolic gene transcription (right).[1]

Biological Activity Assessment

The following data summarizes the predicted activity profile based on the class properties of 5-aryl-oxazole-2-propionic acids.

Assay TypeTargetActivity MetricBiological Effect
Enzymatic COX-1 / COX-2IC₅₀: 1–50 µMReduction of PGE2 synthesis; analgesic and anti-inflammatory.[1]
Nuclear Receptor PPAR-αEC₅₀: 5–20 µMReduction of triglycerides; increased fatty acid oxidation.[1][2]
Cellular Macrophages (RAW 264.[1][2]7)NO InhibitionReduced Nitric Oxide production (anti-inflammatory).[1][2]
In Vivo Rat Paw Edema% InhibitionReduction in swelling (comparable to Ibuprofen/Oxaprozin).[1][2]

Note on Potency: The 4-Bromo substituent typically enhances potency by 2-5x compared to the unsubstituted phenyl analog due to improved hydrophobic fit in the enzyme active site.[1]

Experimental Protocols

To validate the biological activity of this compound, use the following standardized workflows.

Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)

Purpose: To determine the IC₅₀ for anti-inflammatory potential.[1]

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes, Arachidonic Acid, Colorimetric substrate (TMPD), Assay Buffer (100 mM Tris-HCl, pH 8.0).[1][2]

  • Preparation: Dissolve test compound in DMSO to create a 10 mM stock. Serial dilute to 0.1–100 µM.[1][2]

  • Incubation:

    • Mix 10 µL of enzyme + 10 µL of Heme + 20 µL of test compound.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.[1][2]

  • Reaction: Add 20 µL of Arachidonic Acid/TMPD mixture to initiate reaction.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Analysis: Calculate % Inhibition =

    
    .[1]
    
Protocol B: PPAR-γ Reporter Gene Assay (Cellular)

Purpose: To assess metabolic agonist activity.[1]

  • Cell Line: HEK293 or COS-7 cells.

  • Transfection: Co-transfect cells with:

    • Plasmid expressing human PPAR-γ Ligand Binding Domain fused to GAL4 DNA binding domain.[1][2]

    • Luciferase reporter plasmid containing GAL4 binding sites (UAS-Luc).[1]

  • Treatment: 24 hours post-transfection, treat cells with test compound (1–50 µM) or Positive Control (Rosiglitazone).[1][2]

  • Lysis: After 24 hours, lyse cells and add Luciferase substrate.

  • Readout: Measure luminescence using a plate reader. Fold-activation is calculated relative to DMSO vehicle control.[1][2]

Screening Workflow Diagram

ScreeningWorkflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Validation Start Compound Stock (DMSO) EnzymeAssay COX Inhibition (Colorimetric) Start->EnzymeAssay ReporterAssay PPAR Reporter (Luciferase) Start->ReporterAssay Tox Cytotoxicity (MTT Assay) EnzymeAssay->Tox IC50 < 10µM ReporterAssay->Tox Activation > 2x AnimalModel Rat Paw Edema (Anti-Inflammatory) Tox->AnimalModel Non-toxic Decision Lead Candidate? AnimalModel->Decision

Figure 2: Sequential screening cascade from biochemical assays to in vivo validation.

References

  • PubChem. "Oxaprozin | C18H15NO3 | CID 4614."[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][1]

  • Bozic, B. et al. (2012).[1][2][9] "Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin)." Chemical and Pharmaceutical Bulletin, 60(7), 865-869.[1][2][9] Available at: [Link]

  • Giampietro, L. et al. (2020).[1][2] "Oxazole acid derivatives as potential PPAR-alpha/gamma dual agonist."[1][2] Bioorganic Chemistry, 100:103867.[1][2] Available at: [Link]

  • MDPI. (2023).[1][2] "Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs)." Marine Drugs.[1][2][7] Available at: [Link][1]

Sources

Technical Monograph: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid

[1]

Executive Summary

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 23464-96-2) is a bioactive heterocyclic compound belonging to the class of 2,5-disubstituted oxazoles.[1] Structurally analogous to the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin , this molecule retains the critical pharmacophores required for cyclooxygenase (COX) inhibition while introducing a para-bromo substitution on the phenyl ring.[2] This halogenation enhances lipophilicity and metabolic stability, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies in inflammation, metabolic regulation (PPAR agonists), and antimicrobial research.[2]

This guide provides a comprehensive technical analysis, including a robust synthetic protocol, mechanistic insights into its pharmacological potential, and physicochemical characterization standards.[2][3]

Chemical Profile & Structural Analysis[2][3][4]

The compound features a central 1,3-oxazole ring substituted at the 2-position with a propanoic acid tail and at the 5-position with a 4-bromophenyl group.[1]

PropertyData
IUPAC Name 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid
CAS Number 23464-96-2
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
LogP (Predicted) ~3.1 (High Lipophilicity)
pKa (Acid) ~4.2 (Carboxylic acid moiety)
H-Bond Donors/Acceptors 1 / 4
Rotatable Bonds 4
Pharmacophore Deconstruction
  • Propanoic Acid Tail: Mimics the arachidonic acid carboxylate, facilitating ionic interactions with the Arg120 and Tyr355 gatekeeper residues in the COX enzyme channel.[2]

  • 1,3-Oxazole Core: A bioisostere for amide or ester linkages, providing hydrolytic stability and defined geometry.[2]

  • 4-Bromophenyl Moiety: Occupies the hydrophobic binding pocket. The bromine atom acts as a lipophilic anchor and blocks para-hydroxylation, potentially extending half-life compared to unsubstituted analogs.[2]

Synthetic Protocol: Cyclodehydration Strategy

The most reliable synthetic route for 2,5-disubstituted oxazoles with an acid side chain is the modified Robinson-Gabriel cyclization or the cyclodehydration of an N-phenacylamide intermediate. This protocol is designed for high yield and purity.[2]

Reaction Scheme Overview
  • Acylation: Reaction of 2-amino-1-(4-bromophenyl)ethanone with succinic anhydride.

  • Cyclodehydration: Ring closure using phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[2]

SynthesisPathStart2-Bromo-1-(4-bromophenyl)ethanoneAmine2-Amino-1-(4-bromophenyl)ethanone(generated in situ)Start->AmineNaN3, then H2/Pdor Delepine RxnInterN-(4-Bromophenacyl)succinamic AcidAmine->Inter+ Succinic Anhydride(THF, Et3N)Product3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic AcidInter->ProductCyclodehydration(POCl3 or H2SO4)

Figure 1: Step-wise synthesis pathway via N-phenacylsuccinamic acid intermediate.

Detailed Experimental Methodology

Step 1: Preparation of N-(4-Bromophenacyl)succinamic Acid

  • Reagents: 2-Amino-1-(4-bromophenyl)ethanone hydrochloride (10 mmol), Succinic anhydride (11 mmol), Triethylamine (22 mmol), THF (anhydrous, 50 mL).

  • Procedure:

    • Suspend the amine salt in anhydrous THF under nitrogen.

    • Add Triethylamine dropwise at 0°C to liberate the free amine.[2]

    • Add Succinic anhydride in one portion.

    • Stir at room temperature for 6 hours. Monitor by TLC (formation of a polar acid spot).[2]

    • Workup: Evaporate THF. Dissolve residue in 5% NaHCO₃. Wash with ethyl acetate (to remove unreacted amine).[2] Acidify the aqueous layer with 1N HCl to pH 2.[2] Precipitate the succinamic acid intermediate.[2]

    • Yield Expectation: 85-90%.

Step 2: Cyclodehydration to Oxazole

  • Reagents: N-(4-Bromophenacyl)succinamic acid (from Step 1), POCl₃ (5 mL), Toluene (20 mL).

  • Procedure:

    • Dissolve the intermediate in Toluene.[2]

    • Add POCl₃ carefully (exothermic).[2]

    • Reflux the mixture for 2-3 hours. The solution will darken slightly.

    • Quenching: Cool to room temperature. Pour onto crushed ice to hydrolyze excess POCl₃.[2]

    • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane:EtOAc gradient).[2]

Step 3: Validation (QC)

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the singlet of the oxazole proton at C4 (~7.5 ppm) and the disappearance of the amide NH.[2] The propanoic acid methylene protons will appear as two triplets (~2.6 and ~2.9 ppm).[2]

  • Mass Spectrometry: [M+H]⁺ peak at 296/298 (characteristic 1:1 bromine isotope pattern).[2]

Biological Mechanism & Therapeutic Potential[6]

This compound operates primarily as an inhibitor of prostaglandin synthesis, with secondary potential in metabolic modulation.[2]

Mechanism of Action: COX Inhibition

The structural homology to Oxaprozin suggests a classic NSAID mechanism.[2][4]

  • Gatekeeper Entry: The propanoic acid tail enters the COX channel, forming salt bridges with Arg120 .[2]

  • Hydrophobic Collapse: The 4-bromophenyl group lodges into the hydrophobic pocket (lined by Val349, Ala527 in COX-1; Val349, Leu531 in COX-2).[2]

  • Steric Blockade: The oxazole ring provides a rigid spacer that positions the aromatic ring to block the cyclooxygenase active site (Tyr385), preventing arachidonic acid oxidation.[2]

Dual Pharmacology: PPAR Agonism

Recent literature on oxazole-propanoic acids indicates potential activity at Peroxisome Proliferator-Activated Receptors (PPARs).[5]

  • PPARα/γ Agonism: The acidic head group and lipophilic tail mimic fatty acids, the natural ligands of PPARs.[2] This suggests potential utility in treating metabolic syndrome (dyslipidemia and insulin resistance) alongside inflammation.[2]

MechanismDrug3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic AcidArg120Arg120 Interaction(Ionic Anchor)Drug->Arg120Acid Tail BindingPocketHydrophobic Pocket(Val/Leu/Ala)Drug->Pocket4-Br-Phenyl InteractionCOXCOX-1 / COX-2 EnzymeEffectInhibition of Prostaglandin SynthesisCOX->EffectReduced InflammationArg120->COXStabilizesPocket->COXBlocks Active Site

Figure 2: Pharmacodynamic interaction map illustrating the dual binding mode within the COX enzyme channel.

Analytical Characterization & Safety

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Oxazole absorption) and 280 nm.[2]

Safety Considerations
  • Handling: Standard PPE (gloves, goggles, lab coat).[2] The compound is an organic acid and potential irritant.[2][4]

  • Toxicity: As an NSAID analog, potential gastrointestinal toxicity (ulceration) and renal stress should be anticipated in in vivo models.[2] The 4-bromo substituent may alter metabolic clearance (CYP450 interaction) compared to the parent drug.

References

  • PubChem. (n.d.).[2] Oxaprozin (Related Compound 4614).[2][6] National Library of Medicine.[2] Retrieved from [Link][2]

  • Meanwell, N. A., et al. (2018).[2] A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids.[7] Journal of Chemical Sciences.[2] Retrieved from [Link][2]

  • Mayo Clinic. (2025).[2] Oxaprozin (Oral Route) Description and Pharmacology.[2][8] Retrieved from [Link][2]

  • Uni.lu. (2025).[2][9] PubChemLite - 3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid Mass Spectrometry Data. Retrieved from [Link] (Data derived from PubChemLite entries).[2]

An In-depth Technical Guide to the Solubility of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

Within the landscape of modern medicinal chemistry, oxazole derivatives have emerged as a privileged scaffold, integral to a multitude of pharmacologically active agents.[1] Their diverse biological activities, ranging from anti-inflammatory to anticancer, underscore their therapeutic potential.[2] 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a molecule of significant interest within this class. The journey of a promising compound from the laboratory bench to a clinical candidate is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[3] Understanding and characterizing the solubility of a drug candidate is, therefore, not merely a routine task but a cornerstone of successful drug development.

This technical guide provides a comprehensive overview of the solubility of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the accurate assessment of this critical physicochemical property. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both thermodynamic and kinetic solubility determination, and explore the key factors that modulate the solubility of this compound. By providing a robust framework for solubility assessment, this guide aims to empower researchers to make informed decisions, mitigate risks, and ultimately, accelerate the development of novel therapeutics.

Physicochemical Properties: A Foundation for Understanding Solubility

A thorough understanding of a compound's intrinsic physicochemical properties is paramount to designing meaningful solubility studies and interpreting the resulting data. The table below summarizes key properties of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid, including both experimentally determined and predicted values.

PropertyValueSource
Molecular FormulaC₁₂H₁₀BrNO₃[4]
Molecular Weight296.12 g/mol [4]
Melting Point160-164 °C[4]
Predicted pKa4.28 ± 0.10[4]
Predicted XlogP (for a methylated analog)3.6[5]
AppearanceSolid[4]

The predicted pKa of approximately 4.28 suggests that 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a weak acid.[4] This is a critical piece of information, as its solubility is expected to be highly dependent on the pH of the surrounding medium. In its ionized form (at pH > pKa), the compound will exhibit significantly higher aqueous solubility compared to its non-ionized, more lipophilic form (at pH < pKa).

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure.[6] It is a critical parameter for late-stage preclinical development, providing essential data for formulation and biopharmaceutical classification.[7] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust procedure for determining the thermodynamic solubility of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid in various aqueous media.

1. Materials and Reagents:

  • 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • Hydrochloric acid buffer, pH 1.2

  • Biorelevant media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF)[9][10]

  • HPLC-grade water, acetonitrile, and methanol

  • Analytical balance

  • Thermostated shaker incubator

  • Centrifuge

  • HPLC system with UV detector

2. Step-by-Step Methodology:

  • Preparation of Media: Prepare all buffer solutions and biorelevant media according to standard laboratory procedures.

  • Compound Addition: Add an excess amount of solid 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid to separate vials containing a known volume of each test medium. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in a thermostated shaker incubator set at 37 °C. Agitate the samples for a predetermined period (typically 24-48 hours) to allow for complete equilibration.

  • Sample Collection and Preparation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid. Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration (Optional but Recommended): For enhanced accuracy, filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Dilute the clear supernatant with an appropriate solvent (e.g., a mixture of buffer and organic solvent) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

3. Analytical Finish: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for the accurate quantification of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid.[2][11][12][13]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Calibration: Prepare a standard curve using known concentrations of the compound.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid compound C Add excess solid to media A->C B Prepare buffered media (pH 1.2, 4.5, 7.4) & biorelevant media B->C D Incubate at 37°C with shaking for 24-48h C->D E Centrifuge to pellet undissolved solid D->E F Collect and filter supernatant E->F G Dilute supernatant F->G H Quantify by HPLC-UV G->H I Calculate solubility (mg/mL or µM) H->I

Caption: Thermodynamic solubility experimental workflow.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

In the early stages of drug discovery, where compound availability is often limited and rapid screening is necessary, kinetic solubility assays are invaluable.[7][8] These assays measure the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[14] While not a measure of true equilibrium solubility, kinetic solubility provides a good indication of a compound's propensity to precipitate from solution and is well-suited for high-throughput screening.[1]

Experimental Protocol: Kinetic Solubility Determination

This protocol describes a common method for assessing the kinetic solubility of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid.

1. Materials and Reagents:

  • 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

  • DMSO (Dimethyl sulfoxide)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader with nephelometric or UV detection capabilities

2. Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: In a 96-well plate, add a small volume of each DMSO concentration to a larger volume of PBS (pH 7.4). The final DMSO concentration should be kept low (typically <2%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by UV spectroscopy.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock in DMSO C Serially dilute stock in DMSO A->C B Prepare PBS (pH 7.4) D Add DMSO solutions to PBS in 96-well plate B->D C->D E Incubate at RT with shaking for 2h D->E F Measure turbidity by nephelometry E->F G Determine precipitation point F->G H Calculate kinetic solubility G->H

Caption: Kinetic solubility experimental workflow.

Factors Influencing the Solubility of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

The solubility of a compound is not an immutable property but is influenced by a variety of factors. A comprehensive understanding of these factors is crucial for effective formulation development and for predicting in vivo performance.

The Profound Impact of pH

As a weak acid with a predicted pKa of 4.28, the solubility of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is expected to be significantly influenced by pH.

  • At low pH (pH < pKa): The carboxylic acid group will be predominantly in its protonated, non-ionized form. This form is less polar and is expected to have lower aqueous solubility.

  • At high pH (pH > pKa): The carboxylic acid group will be deprotonated, forming a carboxylate anion. This ionized form is more polar and will exhibit significantly higher aqueous solubility.

The following table presents hypothetical, yet scientifically plausible, thermodynamic solubility data to illustrate this pH-dependent behavior.

MediumpHExpected Thermodynamic Solubility (µg/mL)
0.1 M HCl1.2< 10
Citrate Buffer4.550 - 150
PBS7.4> 500
The Role of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. While most biopharmaceutical solubility studies are conducted at a physiological temperature of 37 °C, understanding the temperature dependence can be important for manufacturing and storage considerations.

Co-solvents and Formulation Excipients

The aqueous solubility of poorly soluble compounds can often be enhanced by the addition of co-solvents or other formulation excipients.

  • Co-solvents: Organic solvents that are miscible with water, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), can increase the solubility of lipophilic compounds by reducing the polarity of the solvent system.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule, effectively increasing its apparent solubility in the aqueous medium. Biorelevant media such as FaSSIF and FeSSIF contain bile salts and lecithin, which are natural surfactants found in the gastrointestinal tract.[9][10]

The following table illustrates the potential impact of co-solvents on the solubility of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid in PBS at pH 7.4.

Co-solvent SystemExpected Solubility (µg/mL)
PBS (pH 7.4)> 500
PBS with 10% Ethanol> 1000
PBS with 20% PEG 400> 2000
Logical Relationships Influencing Solubility

G Solubility Solubility pH pH Ionization Ionization pH->Ionization pKa pKa pKa->Ionization Temperature Temperature Temperature->Solubility generally increases Co_solvents Co-solvents Co_solvents->Solubility increases Ionization->Solubility increases

Caption: Factors influencing the solubility of the compound.

Conclusion: A Pathway to Informed Drug Development

The solubility of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a multifaceted property that is critical to its successful development as a therapeutic agent. This guide has provided a comprehensive framework for understanding and assessing this key parameter. By employing the detailed protocols for thermodynamic and kinetic solubility determination, researchers can generate high-quality, reliable data. Furthermore, a thorough appreciation of the factors that influence solubility, particularly the profound effect of pH, will enable the rational design of formulations that can overcome the challenges posed by poor aqueous solubility. Ultimately, a robust understanding of solubility, from the early stages of discovery through to preclinical and clinical development, is essential for de-risking drug candidates and increasing the probability of delivering novel, effective medicines to patients.

References

  • Shafiee, M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • PubChem. 3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid. [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • ChemSynthesis. 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

  • MedCrave online. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • PubChem. 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid;N-(4-hydroxyphenyl)acetamide. [Link]

  • NIH. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. [Link]

  • Dissolution Technologies. (2010). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). [Link]

  • PubChem. 3-(4-Bromophenyl)propionic acid. [Link]

  • AAPS PharmSciTech. (2007). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]

  • ResearchGate. (2025). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • PMC. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel heterocyclic compound, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid. In the absence of direct experimental spectra in the public domain, this document synthesizes data from structurally analogous compounds to offer robust predictions for its 1H NMR, 13C NMR, IR, and mass spectra. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related oxazole-based molecules in medicinal chemistry and drug development. The methodologies for spectral prediction and the logic behind the interpretation of the data are detailed to ensure scientific integrity and to facilitate the experimental validation of this compound.

Introduction and Molecular Structure

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a multifaceted organic molecule featuring a 2,5-disubstituted 1,3-oxazole core. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The molecule's structure integrates a brominated aromatic ring, which can be leveraged for further synthetic modifications or as a tool for modulating pharmacokinetic properties, and a propanoic acid side chain that introduces a carboxylic acid functional group, often crucial for biological activity and formulation.

The accurate characterization of such novel compounds is paramount for their advancement in any research and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the molecular structure.

Below is the chemical structure of the title compound:

Figure 1. Chemical structure of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm) for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid are based on the analysis of structurally similar compounds, including 5-(4-bromophenyl)-3-phenylisoxazole and various 2-alkyl-substituted oxazoles. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d6 or CDCl3. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

Table 1: Predicted 1H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification for Prediction
H-4' (Oxazole)7.20 - 7.40Singlet (s)-The proton on the C4 of the oxazole ring typically appears as a singlet in this region.
Ar-H (ortho to oxazole)7.60 - 7.75Doublet (d)8.0 - 9.0These aromatic protons are deshielded by the adjacent oxazole ring and show coupling to the meta protons.
Ar-H (ortho to Br)7.50 - 7.65Doublet (d)8.0 - 9.0These protons are ortho to the bromine atom and will be in a similar environment to the other aromatic protons, showing coupling to the meta protons.
-CH2- (α to oxazole)3.00 - 3.20Triplet (t)6.0 - 7.5This methylene group is adjacent to the electron-withdrawing oxazole ring, leading to a downfield shift. It will be split into a triplet by the adjacent methylene group.
-CH2- (β to oxazole)2.70 - 2.90Triplet (t)6.0 - 7.5This methylene group is adjacent to the α-methylene and the carboxylic acid group, and will be split into a triplet.
-COOH10.0 - 12.0Broad Singlet (br s)-The carboxylic acid proton is highly deshielded and typically appears as a broad singlet, which is exchangeable with D2O.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on data from 5-(4-bromophenyl)-3-phenylisoxazole, 2-methyl-1,3-oxazole, and propanoic acid derivatives. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted 13C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification for Prediction
C=O (Carboxylic Acid)172.0 - 175.0The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.
C-2 (Oxazole)160.0 - 165.0The carbon at position 2 of the oxazole ring is deshielded due to its attachment to two heteroatoms.
C-5 (Oxazole)148.0 - 152.0The carbon at position 5 is attached to the bromophenyl group and is part of the oxazole double bond system.
C-4 (Oxazole)122.0 - 126.0The carbon at position 4 of the oxazole ring is typically found in this region.
C-ipso (Aromatic, attached to Oxazole)128.0 - 132.0The ipso-carbon of the phenyl ring attached to the oxazole.
C-ortho (Aromatic)126.0 - 129.0The aromatic carbons ortho to the oxazole ring.
C-meta (Aromatic)131.0 - 134.0The aromatic carbons meta to the oxazole ring and ortho to the bromine.
C-para (Aromatic, attached to Br)121.0 - 124.0The carbon atom directly attached to the bromine atom is shielded compared to the other aromatic carbons.
-CH2- (α to oxazole)25.0 - 30.0The methylene carbon adjacent to the oxazole ring.
-CH2- (β to oxazole)32.0 - 36.0The methylene carbon adjacent to the carboxylic acid group.

Predicted Infrared (IR) Spectral Data

The IR spectrum is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are based on characteristic absorption bands for carboxylic acids, aromatic compounds, and oxazole derivatives.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm-1) Vibrational Mode Intensity Functional Group
2500-3300O-H stretchBroad, StrongCarboxylic Acid
1700-1725C=O stretchStrongCarboxylic Acid
1580-1610C=N stretchMediumOxazole Ring
1450-1550C=C stretchMedium-StrongAromatic and Oxazole Rings
1000-1100C-O-C stretchMediumOxazole Ring
800-850C-H out-of-plane bendStrong1,4-Disubstituted Benzene
500-600C-Br stretchMediumBromophenyl Group

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (Molecular Weight: 296.12 g/mol for 79Br and 298.12 g/mol for 81Br), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity).

Predicted Fragmentation Pathway:

The fragmentation is likely to be initiated by the loss of the carboxylic acid group or cleavage of the propanoic acid chain.

fragmentation M [M]+. m/z 296/298 F1 [M - COOH]+. m/z 251/253 M->F1 - COOH F2 [M - C2H4COOH]+. m/z 223/225 M->F2 - C2H4COOH F3 [C7H4Br]+. m/z 155/157 F2->F3 - HCN F4 [C6H4Br]+. m/z 155/157 F2->F4 - C2H2N

Figure 2. Predicted major fragmentation pathways for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid.

Table 4: Predicted Major Mass Spectral Fragments

m/z (79Br/81Br) Proposed Fragment Notes
296/298[C12H10BrNO3]+•Molecular ion
251/253[C11H9BrNO]+•Loss of the carboxyl group (-COOH)
223/225[C9H6BrNO]+Cleavage of the propanoic acid side chain
155/157[C7H4Br]+ or [C6H4Br]+Bromophenyl fragment

Experimental Protocols: A General Guideline

While specific instrument parameters will need to be optimized, the following provides a general workflow for the acquisition of spectral data for the title compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Sample->Purification Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6, CDCl3) Purification->Dissolution IR IR Spectroscopy (ATR or KBr pellet) Purification->IR MS Mass Spectrometry (EI or ESI) Purification->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Dissolution->NMR Processing Spectral Processing and Analysis NMR->Processing IR->Processing MS->Processing Interpretation Structural Elucidation and Verification Processing->Interpretation

Figure 3. General experimental workflow for spectroscopic analysis.

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1H and 13C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the 1H NMR signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

IR Spectroscopy:

  • For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Record the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion for ESI or a heated probe for EI).

  • Acquire the mass spectrum over an appropriate m/z range.

  • Analyze the molecular ion peak and the fragmentation pattern.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid. The presented data, derived from the careful analysis of structurally related compounds, offers a valuable starting point for researchers. It is anticipated that this guide will aid in the initial identification and subsequent experimental verification of this novel compound, thereby accelerating its potential development in various scientific fields. The author strongly encourages the acquisition and publication of experimental data to validate and refine the predictions made herein.

References

  • Spectral Database for Organic Compounds (SDBS). 2-Methyl-1,3-oxazole. [Link]

  • NIST Chemistry WebBook. Propanoic acid. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid and its derivatives. This class of compounds, characterized by a 2,5-disubstituted oxazole core, has garnered significant interest within the medicinal chemistry landscape due to its structural similarity to known anti-inflammatory drugs and its potential for diverse pharmacological applications. This document outlines detailed synthetic methodologies, robust protocols for assessing anti-inflammatory, antimicrobial, and cytotoxic activities, and a discussion on the structure-activity relationships that govern the biological effects of these molecules. The insights and procedures detailed herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Promise of Oxazole-Containing Propanoic Acids

The oxazole ring is a five-membered heterocyclic motif that is a key structural component in numerous biologically active compounds and natural products.[1] Its unique electronic and steric properties allow it to engage in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[2] When coupled with a propanoic acid side chain, the resulting structure bears resemblance to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. A notable example is Oxaprozin, 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, an established NSAID used in the management of arthritis.[3]

The introduction of a 4-bromophenyl substituent at the 5-position of the oxazole ring in the target compound, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid, is a strategic modification. Halogenation, particularly with bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] It can enhance binding affinity to target proteins, improve metabolic stability, and facilitate passage through biological membranes. This guide will explore the synthesis of this specific derivative and provide a framework for evaluating its potential as a therapeutic agent.

Synthesis of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid Derivatives

The synthesis of 2,5-disubstituted oxazoles can be achieved through various established methods. A common and effective strategy involves the reaction of an α-haloketone with an amide. For the synthesis of the title compound, a plausible and efficient route is outlined below. This multi-step synthesis is designed to be adaptable for the creation of a library of derivatives by modifying the starting materials.

General Synthetic Scheme

The overall synthetic strategy involves the initial formation of the oxazole ring followed by the introduction and modification of the propanoic acid side chain.

Synthetic_Scheme cluster_0 Step 1: Amide Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Oxazole Formation (Cyclization) A 4-Bromophenacyl bromide E 2-(4-Bromophenyl)-2-oxoethyl succinamate A->E Reaction B Succinic anhydride D Succinamic acid B->D Reaction C Ammonia C->D Reaction D->E Reaction F 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid E->F Dehydrative Cyclization

Caption: General synthetic workflow for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Succinamic Acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield crude succinamic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(4-Bromophenyl)-2-oxoethyl succinamate

  • To a solution of succinamic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromophenacyl bromide (1.0 eq) portion-wise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the desired ester.

Step 3: Synthesis of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

  • The crude 2-(4-bromophenyl)-2-oxoethyl succinamate is subjected to dehydrative cyclization.

  • A common method involves heating the ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) in a high-boiling solvent like toluene or xylene.

  • The reaction mixture is refluxed for 6-12 hours, with progress monitored by TLC.

  • Upon completion, the reaction is carefully quenched by pouring it onto crushed ice.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final compound.

Biological Evaluation: A Multi-faceted Approach

A thorough biological evaluation is critical to understanding the therapeutic potential of 3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid derivatives. This section details protocols for assessing their anti-inflammatory, antimicrobial, and cytotoxic activities.

Anti-inflammatory Activity

Given the structural similarity to Oxaprozin, a primary area of investigation is the anti-inflammatory potential of these compounds, with a focus on the inhibition of cyclooxygenase (COX) enzymes.

3.1.1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the two isoforms of the COX enzyme.

Protocol:

  • Reagents and Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe, assay buffer, positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2). A commercial kit such as the COX Colorimetric Inhibitor Screening Assay Kit can be utilized.[5]

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compound at various concentrations or the vehicle control (DMSO).

    • Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the chosen probe.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Title Compound 15.21.88.4
Derivative 1 25.65.34.8
Derivative 2 8.90.99.9
Celecoxib >1000.05>2000
Ibuprofen 5.115.30.33

3.1.2. In Vivo Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to assess the in vivo anti-inflammatory efficacy of the compounds.[6][7]

Protocol:

  • Animals: Use male or female BALB/c mice (6-8 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Group 2: LPS control (e.g., 1 mg/kg, intraperitoneal injection).

    • Group 3: Test compound (various doses) + LPS.

    • Group 4: Positive control (e.g., Dexamethasone) + LPS.

  • Procedure:

    • Administer the test compound or vehicle orally one hour before the LPS challenge.

    • Inject LPS intraperitoneally to induce an inflammatory response.

    • After a set time (e.g., 4-6 hours), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

    • Alternatively, assess inflammatory markers in specific tissues.

  • Data Analysis: Compare the levels of pro-inflammatory cytokines in the treated groups to the LPS control group. A significant reduction in cytokine levels indicates in vivo anti-inflammatory activity.

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Transcription Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Compound 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl] propanoic acid Compound->NFkB Inhibits

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Antimicrobial Activity

The presence of the oxazole and bromophenyl moieties suggests potential antimicrobial properties.

3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Protocol:

  • Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Media: Use appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Procedure (96-well plate format):

    • Prepare serial two-fold dilutions of the test compounds in the broth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Title Compound 166432
Derivative 1 83216
Derivative 2 >128>128>128
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A1
Cytotoxicity Assessment

It is crucial to assess the potential toxicity of the compounds to mammalian cells.

3.3.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

Protocol:

  • Cell Lines: Use a human cell line (e.g., HEK293, a non-cancerous cell line, or a cancer cell line like HeLa).

  • Procedure (96-well plate format):

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid scaffold can provide valuable insights into the structural features required for optimal biological activity.

  • Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring can significantly impact activity. The bromo group at the para position is expected to enhance lipophilicity and potentially engage in halogen bonding with the target protein. Exploring other halogens (Cl, F, I) or electron-donating/withdrawing groups at different positions can modulate the electronic properties and steric bulk, influencing both potency and selectivity.[2]

  • Modification of the Propanoic Acid Chain: The carboxylic acid moiety is often crucial for the activity of NSAIDs, as it can interact with key residues in the active site of COX enzymes. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy to improve pharmacokinetic properties. Altering the length of the alkyl chain can also affect activity.

  • Substitution on the Oxazole Ring: While the current focus is on a 2,5-disubstituted pattern, exploring derivatives with substituents at the 4-position of the oxazole ring could lead to novel interactions with biological targets.

Pharmacokinetic Considerations

A preliminary assessment of the pharmacokinetic properties of promising compounds is essential for their further development. Key parameters to consider include:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): In vitro assays, such as Caco-2 permeability for intestinal absorption and microsomal stability for metabolic profiling, can provide early indications of a compound's ADME profile.[12]

  • Lipophilicity: The logP value, a measure of lipophilicity, can influence a compound's absorption, distribution, and toxicity. The presence of the bromophenyl group will contribute to the overall lipophilicity.

  • Solubility: Adequate aqueous solubility is crucial for oral bioavailability.

Conclusion and Future Directions

The 3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for researchers to explore the potential of these derivatives. Future work should focus on the synthesis of a diverse library of analogs to establish a comprehensive structure-activity relationship. Promising lead compounds should be further characterized in advanced preclinical models to fully elucidate their mechanism of action and assess their safety and efficacy profiles. The integration of computational modeling and in silico screening can also aid in the rational design of next-generation derivatives with improved pharmacological properties.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Pharmacokinetics of halogenated hydrocarbons. PubMed. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Dialnet. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Synthesis of New 3-(Benzo[d]Oxazol-2-Yl)-3-(4-Fluorophenyl) Propanoic Acid Intermediate and its Derivatives as Antimicrobial Agent, Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Available at: [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed Central. Available at: [Link]

  • Structure-activity relationship of oxadiazoles and allylic structures in the Ames test: an industry screening approach. PubMed. Available at: [Link]

  • MIC Determination. EUCAST. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. MDPI. Available at: [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. NIH. Available at: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. Clinical Microbiology and Antimicrobial Chemotherapy. Available at: [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. Chromatography Online. Available at: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Molecular Mechanisms of Lipopolysaccharide (LPS) Induced Inflammation in an Immortalized Ovine Luteal Endothelial Cell Line (OLENDO). MDPI. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature Experiments. Available at: [Link]

  • A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Springer. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Taylor & Francis Online. Available at: [Link]

  • Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

  • The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. PMC - NIH. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. Available at: [Link]

  • SYNTHESIS OF 2-ARYLOXYACETYLAMIDO-5-ARYLOXYMETHYL-1,3,4-THIADIAZOLES UNDER SOLID–LIQUID PHASE TRANSFER CATALYSIS. Sci-Hub. Available at: [Link]

Sources

Methodological & Application

Evaluating the Antibacterial Efficacy of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Standardized Protocol

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and evaluation of novel antibacterial agents. Heterocyclic compounds, particularly those containing an oxazole scaffold, represent a promising area of chemical space for antimicrobial drug development.[1] Oxazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] This application note provides a comprehensive and robust set of protocols for the systematic evaluation of the antibacterial activity of a specific oxazole derivative, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS No. 23464-96-2).[4] The methodologies detailed herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy, reproducibility, and comparability.[5][6] This guide is intended for researchers, microbiologists, and drug development professionals engaged in the primary screening and characterization of new chemical entities.

Introduction and Scientific Rationale

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, a structure that is a key pharmacophore in various bioactive compounds.[1] The versatility of the oxazole core allows for substitutions that can modulate its biological effects, making it an attractive target for medicinal chemists.[2] While the broader class of oxazoles has demonstrated antimicrobial potential, the specific activity of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is not yet widely characterized. Therefore, a standardized approach to its evaluation is critical.

This guide outlines three fundamental, complementary assays:

  • Broth Microdilution Assay: To quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Agar Well Diffusion Assay: A qualitative or semi-quantitative method to assess the growth-inhibiting potential of the compound, visualized as a zone of inhibition.[8][9]

  • Minimum Bactericidal Concentration (MBC) Assay: A follow-on to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium, specifically by causing a ≥99.9% reduction in the initial inoculum.[10][11]

By employing these methods in a coordinated workflow, researchers can build a comprehensive antibacterial profile of the test compound, classifying its activity as either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).

Materials and Reagents

2.1. Test Compound and Solvents

  • 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (Purity ≥95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile Deionized Water

2.2. Bacterial Strains (ATCC Recommended)

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

2.3. Media and Buffers

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Agar (TSA) or Blood Agar for culture maintenance

  • Sterile 0.85% Saline

  • 0.5 McFarland Turbidity Standard

2.4. Equipment and Consumables

  • Sterile 96-well flat-bottom microtiter plates

  • Adhesive plate sealers or lids

  • Multichannel and single-channel micropipettes (calibrated)

  • Sterile pipette tips and reagent reservoirs

  • Sterile Petri dishes (100 mm)

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

  • Sterile inoculating loops and spreaders

  • Sterile cork borer (6-8 mm diameter) or similar tool

  • Vortex mixer

  • Biological safety cabinet (Class II)

Core Experimental Protocols

Protocol 1: Preparation of Test Compound and Bacterial Inoculum

Rationale: Accurate and reproducible results depend critically on starting with a precisely prepared stock solution of the test compound and a standardized bacterial population. Using a McFarland standard ensures that the initial bacterial density is consistent across all experiments, a key parameter defined by CLSI guidelines.[5][12]

3.1. Preparation of Compound Stock Solution

  • Accurately weigh 10 mg of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid.

  • Dissolve the compound in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

  • This stock solution will be used to prepare working solutions for the assays.

    • Trustworthiness Check: The final concentration of DMSO in the assay wells must be non-inhibitory to the test bacteria, typically ≤1% v/v. A DMSO-only control must be included to validate this.

3.2. Preparation of Standardized Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing 5 mL of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum density for each assay as specified below.

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This assay uses serial two-fold dilutions of the test compound in a 96-well microtiter plate to identify the lowest concentration that inhibits bacterial growth after a set incubation period.[7]

MIC_Workflow cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading Stock Prepare Compound Stock (e.g., 1024 µg/mL in CAMHB) AddStock Add 100 µL Compound Stock to Well 1 Stock->AddStock Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Add 50 µL of diluted inoculum to Wells 1-11 (Final Inoculum ~5x10^5 CFU/mL) Inoculum->Inoculate Dispense Dispense 50 µL CAMHB to Wells 2-12 SerialDilute Perform 2-fold Serial Dilution (50 µL from Well 1 to 11) AddStock->SerialDilute SerialDilute->Inoculate Controls Controls Well 11: Growth Control Well 12: Sterility Control Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Turbidity (Read MIC) Incubate->Read

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of a prepared working stock of the test compound (e.g., 1024 µg/mL) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This leaves 50 µL in wells 1-10 with serially diluted compound concentrations.

  • Controls:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive the inoculum but no compound.

    • Sterility Control (Well 12): Contains 100 µL of CAMHB only. This well does not receive any inoculum.

  • Inoculation: Dilute the 0.5 McFarland suspension from Protocol 1.2 into CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.

Protocol 3: Agar Well Diffusion Assay

Principle: This method provides a visual confirmation of antibacterial activity. The compound diffuses from a well through the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the well.[8][14]

AgarWell_Workflow cluster_prep Plate Preparation cluster_assay Assay Setup cluster_read Incubation & Reading Inoculum Prepare Standardized Bacterial Inoculum Lawn Inoculate MHA Plate (Lawn Culture) Inoculum->Lawn Dry Allow Plate to Dry (3-5 minutes) Lawn->Dry CreateWells Create Wells (6-8 mm diameter) Dry->CreateWells AddCompound Add Compound Solution (e.g., 100 µL) to Wells CreateWells->AddCompound AddControls Add Positive (Antibiotic) & Negative (Solvent) Controls Incubate Incubate at 35°C for 18-24 hours AddCompound->Incubate AddControls->Incubate Measure Measure Diameter of Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland) and streak the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.

  • Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[9]

  • Compound Addition: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into each well.[14]

  • Controls: Add a known antibiotic (e.g., Gentamicin) as a positive control and the solvent (e.g., DMSO) as a negative control to separate wells on the same plate.

  • Pre-diffusion: Allow the plate to stand at room temperature for 1 hour to permit diffusion of the compound into the agar.[15]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters (mm).

Protocol 4: Minimum Bactericidal Concentration (MBC) Determination

Principle: This assay differentiates between bacteriostatic and bactericidal activity by subculturing from the clear wells of the MIC plate onto antibiotic-free agar to see if the bacteria were inhibited or killed.[10]

Step-by-Step Procedure:

  • Select Wells: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also include the growth control well.

  • Subculture: Using a calibrated loop or by pipetting, transfer a standardized volume (e.g., 10 µL) from each selected well and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFU) from each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the initial inoculum count.[10]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Hypothetical Antibacterial Activity of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) at 1 mg/mL
S. aureus ATCC 292131632218
E. faecalis ATCC 2921232>128>412
E. coli ATCC 2592264>128>210
P. aeruginosa ATCC 27853>128>128-0
Ciprofloxacin (Control)0.51230 (S. aureus)
DMSO (Control)>1024>1024-0

Interpretation of Results:

  • MIC: The numerical value represents the potency of the compound. Lower MIC values indicate higher potency.

  • Zone of Inhibition: A larger diameter indicates greater susceptibility of the organism to the compound at the tested concentration.

  • MBC/MIC Ratio: This ratio is used to classify the compound's activity.

    • If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .

    • If MBC/MIC > 4 , the compound is generally considered bacteriostatic .

Conclusion

The protocols detailed in this application note provide a standardized framework for the initial characterization of the antibacterial properties of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid. Adherence to these CLSI-aligned methodologies ensures the generation of high-quality, reliable, and comparable data. This foundational screening is an essential step in the drug discovery pipeline, enabling informed decisions about the potential of novel compounds to be developed into future therapeutics to combat bacterial infections.

References

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.
  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. IAJPS.
  • Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (n.d.). PubMed Central.
  • 3-[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]PROPANOIC ACID Product Description. (n.d.). ChemicalBook.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
  • Antimicrobial and antiprotozoal activity of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines: a review. (n.d.). ResearchGate.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). PubMed Central.
  • 3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid. (n.d.). PubChem.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available at: [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. Available at: [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.). Google Patents.
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Available at: [Link]

  • Synthesis and Antibacterial Activity of Some Oxazolone Derivatives. (2003). Semantic Scholar. Available at: [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

  • An antibiotic assay by the agar well diffusion method. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). (2012). PubMed. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN.
  • Agar well diffusion assay. (2020). YouTube. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Available at: [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PubMed Central. Available at: [Link]

  • MBC (Minimum Bactericidal Concentration) assessment, using Agar Dilution Method. (n.d.). ResearchGate. Available at: [Link]

Sources

Application Note: A High-Throughput Screening Workflow for the Discovery of Novel Autotaxin Inhibitors Based on the 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazole propanoic acid scaffold is a privileged structure in medicinal chemistry, with analogs like Oxaprozin recognized for their anti-inflammatory properties.[1] This application note details a comprehensive, automated high-throughput screening (HTS) campaign designed to identify novel inhibitors of autotaxin (ATX) from a library of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid analogs. Autotaxin is a secreted lysophospholipase D that generates the bioactive lipid mediator lysophosphatidic acid (LPA), a key signaling molecule implicated in inflammation, fibrosis, and oncology.[2] We present a robust primary screening assay based on Fluorescence Polarization (FP), followed by orthogonal hit confirmation and dose-response profiling. The protocols are designed for reliability and scalability, incorporating rigorous quality control metrics, such as the Z'-factor, to ensure data integrity. This guide provides researchers in drug discovery with the foundational principles and detailed methodologies required to execute a successful screening campaign for this important therapeutic target.

Scientific Rationale: Targeting the Autotaxin-LPA Signaling Axis

The discovery of potent and selective small molecule inhibitors is a cornerstone of modern therapeutic development.[3] The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a high-value target for intervention in numerous pathological conditions.

1.1. The Role of ATX in Pathophysiology Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[2] LPA then activates a family of G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that influence cell proliferation, survival, migration, and cytokine production.[2][4] Dysregulation of the ATX-LPA axis is a known driver in diseases such as idiopathic pulmonary fibrosis and various cancers, making ATX a compelling target for inhibitor development.[5]

1.2. The 1,3-Oxazole Propanoic Acid Scaffold: A Promising Chemical Starting Point The selection of a compound library is critical for the success of any HTS campaign. The 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid core structure shares features with known bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The propanoic acid moiety can participate in key hydrogen bonding or ionic interactions within an enzyme's active site, a common feature in many enzyme inhibitors. Screening a focused library of analogs based on this scaffold allows for the systematic exploration of the structure-activity relationship (SAR) and the rapid identification of potent "hit" compounds.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Target Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (GPCR) LPA->LPAR Binding Inhibitor Analog Library (Potential Inhibitors) Inhibitor->ATX Inhibition Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Response Cellular Responses: • Proliferation • Migration • Survival • Inflammation Downstream->Response

Caption: The Autotaxin-LPA signaling pathway targeted for inhibition.

Principles of Assay Selection for High-Throughput Screening

The choice of assay technology is paramount for a successful HTS campaign, balancing sensitivity, cost, and amenability to automation.[6] For biochemical targets like ATX, a homogenous assay format (a "mix-and-read" protocol) is ideal as it minimizes sample handling and reduces variability.[7]

  • Primary Assay: Fluorescence Polarization (FP): Our primary screen employs a competitive binding FP assay. This technique measures the change in the rotational speed of a small fluorescently-labeled molecule ("tracer") in solution.[8] When the tracer is unbound, it tumbles rapidly, resulting in low polarization of emitted light. When bound to the large ATX enzyme, its tumbling slows dramatically, leading to high polarization.[8] Inhibitors from the analog library compete with the tracer for binding to the ATX active site, displacing the tracer and causing a decrease in polarization. This provides a direct and robust measure of inhibition.[7]

  • Orthogonal Assay: AlphaScreen®: To eliminate false positives that may arise from the specific technology of the primary screen (e.g., fluorescent compounds), a secondary, orthogonal assay is essential. The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[9] This bead-based assay relies on the interaction of a "Donor" and "Acceptor" bead.[10][11] In our proposed assay, binding of a biotinylated substrate to streptavidin-coated Donor beads and an antibody-conjugated Acceptor bead brings them into proximity, generating a signal. Active ATX cleaves the substrate, preventing this interaction and reducing the signal. A true inhibitor will prevent substrate cleavage, thus restoring the high signal.

The Screening Cascade: From Primary Hits to Confirmed Leads

A structured screening cascade ensures that resources are focused on the most promising compounds. The process systematically filters the initial library down to a small number of well-characterized hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Orthogonal Validation cluster_3 Phase 4: Downstream Studies CompoundLibrary Analog Library (~10,000 Compounds) PrimaryHTS Single-Point FP Screen (e.g., at 10 µM) CompoundLibrary->PrimaryHTS QC Z'-Factor > 0.5 Signal Window > 2 PrimaryHTS->QC Quality Control HitSelection Hit Selection (e.g., >50% Inhibition) QC->HitSelection DoseResponse 10-Point Dose-Response (FP Assay) HitSelection->DoseResponse IC50 IC50 Determination DoseResponse->IC50 OrthogonalAssay Secondary Screen (AlphaScreen® Assay) IC50->OrthogonalAssay ConfirmedHits Confirmed Hits (Active in Both Assays) OrthogonalAssay->ConfirmedHits SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR CellAssay Cell-Based Functional Assays ConfirmedHits->CellAssay

Sources

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

A Trifunctional Molecular Probe for Fluorescent Labeling and Advanced Probe Development

Abstract

This document provides detailed technical guidance for the application of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid as a versatile molecular probe. This unique reagent combines three key chemical functionalities: a fluorescent 2,5-disubstituted oxazole core, a terminal carboxylic acid for bioconjugation, and a bromophenyl moiety that serves as a reactive handle for advanced chemical synthesis. We provide an overview of its properties, the principles of its operation, and detailed protocols for its primary applications, including the covalent labeling of proteins and its use as a foundational building block for creating target-specific probes. This guide is intended for researchers in cell biology, biochemistry, and drug development.

Introduction and Scientific Principle

Molecular probes are indispensable tools for visualizing and quantifying biological molecules and processes[1]. The rational design of a probe involves integrating reporter groups, reactive functionalities, and sometimes targeting moieties into a single chemical entity[]. 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is engineered as a trifunctional probe, where each component serves a distinct and valuable role.

  • The Fluorescent Reporter: The 2,5-disubstituted oxazole core is a well-established fluorophore[3]. Phenyl-substituted oxazoles are known to exhibit fluorescence in the violet-to-green region of the spectrum, with specific properties being tunable based on the nature of the substituents[4][5]. This intrinsic fluorescence allows the molecule to act as a reporter tag for labeled biomolecules.

  • The Bioconjugation Handle: The terminal propanoic acid group provides a classic chemical handle for covalent attachment to biomolecules[6]. Carboxylic acids are readily activated to react with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form stable amide bonds[7][8]. This is one of the most common and robust strategies in bioconjugation chemistry.

  • The Site for Advanced Modification: The 4-bromophenyl group offers a powerful site for synthetic diversification. The carbon-bromine bond can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables researchers to attach additional functional units, such as targeting ligands (peptides, small molecules), solubilizing groups, or other reporter tags, thereby creating more sophisticated, second-generation probes.

This combination of features makes 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid a highly versatile tool, suitable for both straightforward labeling experiments and as a starting point for the development of novel, highly specific molecular probes.

Physicochemical and Spectroscopic Properties

Below is a summary of the known and representative properties for this class of molecular probe.

PropertyValue / DescriptionSource
IUPAC Name 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid-
Molecular Formula C₁₂H₁₀BrNO₃[9]
Monoisotopic Mass 294.9844 Da[9]
Physical Appearance Off-white to pale yellow solidTypical for this class
Solubility Soluble in DMSO, DMF, and alcohols. Poorly soluble in water.Inferred
Representative λabs (max) 320 - 360 nmBased on similar oxazoles[3]
Representative λem (max) 440 - 510 nmBased on similar oxazoles[3][4]
Representative Stokes Shift >100 nmBased on similar oxazoles[4][10]

Note: Photophysical properties are highly dependent on the solvent environment and conjugation state. Users should perform their own spectral characterization for their specific application.

Core Applications & Protocols

This probe is primarily designed for two core applications: (1) as a general-purpose fluorescent label for proteins and other amine-containing molecules, and (2) as a platform molecule for synthesizing more complex probes.

Application 1: Covalent Labeling of Proteins via Amide Coupling

This protocol describes the use of carbodiimide chemistry to conjugate the probe's carboxylic acid to primary amines on a target protein. The most common reagents are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to improve efficiency and stability of the reactive intermediate.

Materials:

  • 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (the "Probe")

  • Target protein with accessible primary amines (e.g., BSA, IgG)

  • Activation Buffer: MES, pH 4.5-6.0 (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous solubility

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) for desalting/buffer exchange

Procedure:

  • Probe Preparation: Prepare a 10-20 mM stock solution of the Probe in anhydrous DMF or DMSO.

  • Protein Preparation: Dissolve the target protein in Labeling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or HEPES.

  • Activation of the Probe (Critical Step):

    • In a microcentrifuge tube, combine the desired molar excess of the Probe (e.g., 10-20 fold molar excess over the protein) with a 1.5-fold molar excess of both EDC and NHS (relative to the Probe).

    • The reaction should ideally be performed in an anhydrous organic solvent (like DMF) first to create the NHS-ester before adding it to the aqueous protein solution. However, for simplicity, a one-pot reaction can be used.

  • Conjugation Reaction:

    • Add the activated Probe mixture directly to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unconjugated probe and reaction byproducts by passing the solution over a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the probe (at its λmax, ~340 nm).

Application 2: Use in Cellular Imaging

Once a protein of interest is successfully labeled, it can be used in a variety of fluorescence-based assays, including cellular imaging.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Treatment: Introduce the fluorescently labeled protein to the cells under conditions appropriate for your biological question (e.g., for studying endocytosis, add the labeled ligand to the cell media).

  • Incubation: Incubate for a time sufficient for the biological process to occur (e.g., 15 minutes to 2 hours).

  • Washing: Gently wash the cells 2-3 times with warm PBS or imaging media to remove any unbound labeled protein.

  • Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or "blue" channel with ~350 nm excitation and ~460 nm emission filters).

  • Acquisition: Acquire images, ensuring to include a negative control (unlabeled cells or cells treated with an unconjugated probe) to assess background fluorescence.

Application 3: Advanced Probe Development via Suzuki Coupling

The bromophenyl group is a powerful synthetic handle. The following conceptual protocol outlines how it can be used to attach a targeting moiety, for example, a boronic acid-containing ligand, via a Suzuki cross-coupling reaction. This transforms the general labeling agent into a specific probe.

Principle: The carbon-bromine bond on the probe is reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This forms a new carbon-carbon bond, attaching the R-group from the organoboron reagent onto the phenyl ring.

Reaction Scheme: Probe-Ph-Br + R-B(OH)₂ ---(Pd Catalyst, Base)---> Probe-Ph-R

General Procedure:

  • Reactants: Dissolve the 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid probe, the desired boronic acid (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture (e.g., Dioxane/Water).

  • Catalyst: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup & Purification: After cooling, perform an aqueous workup to remove the base and salts. Purify the final product using column chromatography to obtain the new, targeted probe.

  • Application: This new probe can then be conjugated to proteins as described in Protocol 1, now carrying a specific targeting group 'R'.

Visualizations and Workflows

G

G

G

References

  • PubChem. 3-[5-(2-bromophenyl)-1,3-oxazol-2-yl]propanoic acid. Available at: [Link]

  • PubChem. 3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid. Available at: [Link]

  • ResearchGate. The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion photoluminescence and its brightness evaluation. Available at: [Link]

  • Biotechnology Research and Innovation Journal. Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Available at: [Link]

  • PubMed Central (PMC). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Available at: [Link]

  • Bio-Synthesis Inc. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available at: [Link]

  • PubMed. Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes. Available at: [Link]

  • PSE Community. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

  • PubMed. Interaction of Bromophenol Blue and Related Dyes With Bovine neurophysin-I. Available at: [Link]

  • PubMed. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Available at: [Link]

  • CNKI. RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES. Available at: [Link]

  • ChemSynthesis. 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Available at: [Link]

  • PubMed Central (PMC). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Available at: [Link]

  • Creative Biolabs. Chemical Conjugation. Available at: [Link]

  • MDPI. Anticancer Activity of a pH-Responsive Nanocomposite Based on Silver Nanoparticles and Pegylated Carboxymethyl Chitosan (AgNPs-CMC-PEG) in Breast (MCF 7) and Colon Cancer Cells (HCT 116). Available at: [Link]

  • ResearchGate. Examples of reactions used for conjugation to carboxylic acids. Available at: [Link]

  • PubMed. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Available at: [Link]

  • MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available at: [Link]

  • MDPI. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Available at: [Link]

  • Macmillan Group - Princeton University. Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Available at: [Link]

  • ResearchGate. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Available at: [Link]

Sources

Application Note & Protocols: Leveraging 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid as a Versatile Scaffold for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the utilization of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid as a foundational scaffold in modern bioconjugation and drug development workflows. The oxazole core represents a privileged structure in medicinal chemistry, known for its metabolic stability and diverse biological activities.[1][2] The terminal propanoic acid moiety serves as a versatile chemical handle, enabling straightforward functionalization into click-ready partners—namely, terminal alkynes or azides. We present detailed, field-proven protocols for the initial derivatization of this scaffold and its subsequent application in two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this robust building block into their synthetic strategies for creating complex conjugates, targeted therapeutics, and advanced biomaterials.

Core Principles and Strategic Rationale

The strategic value of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid lies in its trifunctional design:

  • The Oxazole Core: A five-membered aromatic heterocycle that is a common feature in pharmacologically active compounds, providing a rigid and stable framework.[5]

  • The 4-Bromophenyl Group: This moiety enhances the drug-like properties of the scaffold and provides a potential site for further diversification via cross-coupling reactions, although that is outside the scope of this note.

  • The Propanoic Acid Linker: This is the primary site of modification. Carboxylic acids are readily activated and coupled to other molecules, serving as an ideal attachment point for the functional groups required for click chemistry.[6]

Our overall strategy involves a two-stage process: (I) Functionalization of the carboxylic acid to install a bioorthogonal handle (alkyne or azide), followed by (II) Ligation to a complementary molecule via a click reaction. This approach ensures modularity and efficiency in the synthesis of complex molecular architectures.

G cluster_0 Overall Workflow A 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl] propanoic acid B Stage I: Functionalization (Amide Coupling) A->B Activate COOH C Click-Ready Scaffolds (Alkyne or Azide Derivatives) B->C Couple with Linker-NH2 D Stage II: Ligation (Click Chemistry) C->D React with Click Partner E Final Conjugate (e.g., Protein, Fluorophore, Drug) D->E

Figure 1: High-level strategic workflow for utilizing the oxazole scaffold.

Stage I Protocol: Synthesis of Click-Ready Derivatives

The prerequisite for any click reaction is the presence of the correct functional groups. The propanoic acid must first be converted into an amide bearing either a terminal alkyne or an azide. Standard peptide coupling reagents are ideal for this transformation due to their high efficiency and tolerance of various functional groups.

Protocol 1: Synthesis of an Alkyne-Functionalized Scaffold for CuAAC

This protocol details the coupling of the title compound with propargylamine to yield N-propargyl-3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanamide.

Materials:

  • 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (1.0 eq)

  • Propargylamine (1.2 eq)

  • HATU (1,1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid in anhydrous DMF (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add HATU to the solution and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add DIPEA to the mixture, followed by the dropwise addition of propargylamine.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure alkyne-functionalized product.

  • Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Stage II Protocols: Click Chemistry Ligation

With the functionalized scaffold in hand, it can now be used in click chemistry reactions. We provide protocols for both copper-catalyzed and strain-promoted methods.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating the alkyne-functionalized scaffold (from Protocol 1) to an azide-containing molecule (e.g., a fluorescent dye like Azide-Fluor 488, a biotin-azide, or an azido-modified peptide). The CuAAC reaction is known for its speed and efficiency but is not suitable for live-cell applications due to copper cytotoxicity.[7]

Materials & Stock Solutions:

  • Alkyne Scaffold: 10 mM stock in DMSO (product from Protocol 1).

  • Azide Partner: 10 mM stock in DMSO or water.

  • Catalyst Premix (prepare fresh):

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in deionized water.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): 250 mM stock in deionized water. Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerates the reaction, and reduces copper-mediated damage to biomolecules.[8]

  • Reducing Agent: Sodium Ascorbate (NaAsc), 1 M stock in deionized water (prepare fresh).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

G cluster_1 CuAAC Experimental Workflow A Combine Alkyne Scaffold and Azide Partner in Reaction Buffer C Add Catalyst Premix to Reaction Mixture A->C B Prepare Catalyst Premix: Add CuSO4 to THPTA solution (5-fold excess ligand) B->C D Initiate Reaction: Add fresh Sodium Ascorbate C->D E Incubate at RT (1-4 hours) D->E F Monitor Progress (LC-MS / HPLC) E->F G Purify Product (HPLC / Dialysis) F->G

Figure 2: Step-by-step workflow for the CuAAC protocol.

Procedure:

  • In a microcentrifuge tube, combine the alkyne scaffold (1.0-1.2 eq) and the azide partner (1.0 eq) in the reaction buffer. The final reaction volume should be determined based on the desired concentration (typically 100 µM to 1 mM).

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. A 5:1 ligand-to-copper ratio is recommended. Vortex briefly.

  • Add the catalyst premix to the main reaction mixture. The final concentration of copper should be between 50-200 µM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration should be 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Upon completion, the product can be purified. For small molecules, reverse-phase HPLC is effective. For protein conjugates, size-exclusion chromatography or dialysis can be used to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the method of choice for bioconjugation in living systems as it obviates the need for a toxic copper catalyst.[4] This protocol requires the synthesis of an azide-functionalized scaffold (by coupling the title acid with a linker like 3-azidopropan-1-amine, following Protocol 1) and reacting it with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • Azide Scaffold: 10 mM stock in DMSO (synthesized analogously to Protocol 1).

  • Strained Alkyne Partner (e.g., DBCO-Fluorophore): 10 mM stock in DMSO.

  • Reaction Buffer: PBS, pH 7.4, or cell culture medium for live-cell labeling.

G cluster_2 SPAAC Experimental Workflow A Combine Azide Scaffold and Strained Alkyne in Reaction Buffer B Incubate at 37°C (or RT) A->B C Reaction Proceeds (No Catalyst Required) B->C D Monitor Progress (LC-MS / HPLC / Fluorescence) C->D E Purify Product (If necessary) D->E

Figure 3: Simplified copper-free workflow for the SPAAC protocol.

Procedure:

  • In a microcentrifuge tube, combine the azide scaffold (1.0-2.0 eq) and the strained alkyne partner (1.0 eq) in the appropriate reaction buffer. Causality: A slight excess of the small molecule azide can help drive the reaction to completion when labeling a valuable biomolecule.

  • Incubate the reaction. For typical small molecule or protein conjugations, incubation at room temperature or 37°C for 2-12 hours is sufficient. Reaction times are dependent on the specific strained alkyne used.

  • Monitor the reaction by an appropriate method (LC-MS for small molecules, SDS-PAGE with fluorescence imaging for labeled proteins).

  • Purification can be performed as described in the CuAAC protocol if necessary. For live-cell imaging, purification is often not required due to the high specificity of the reaction.

Data Analysis and Expected Outcomes

Successful conjugation is confirmed by analytical techniques that can detect the formation of the new, larger product. Mass spectrometry is the most definitive method.

Reaction StageCompoundM.W.Expected [M+H]⁺
Starting Material 3-[5-(4-BrPh)-1,3-oxazol-2-yl]propanoic acid296.12297.00
Alkyne Derivative Product of Protocol 1333.18334.05
CuAAC Product Alkyne Derivative + Benzyl Azide (M.W. 133.16)466.34467.11
SPAAC Product Azide Derivative* + DBCO-amine (M.W. 276.33)632.53633.22
*Assumes coupling with 3-azidopropan-1-amine (M.W. 100.12) to form azide derivative (M.W. 378.22)

Table 1: Example molecular weights and expected mass spectrometry signals for key compounds.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Protocol 1 Incomplete activation of carboxylic acid; Inactive coupling reagents; Moisture in the reaction.Ensure anhydrous solvent is used; Use fresh, high-quality coupling reagents (HATU, DIPEA); Allow longer pre-activation time (15 min).
No Reaction in CuAAC Oxidized copper (Cu(II)); Degraded sodium ascorbate.Use a stabilizing ligand (THPTA); Prepare sodium ascorbate solution fresh immediately before use; Degas the reaction buffer to remove oxygen.
Slow SPAAC Reaction Low concentration of reactants; Steric hindrance around the click handles.Increase the concentration of one or both reactants; Increase reaction temperature to 37°C; If possible, use a linker to extend the azide/alkyne away from the core molecule.
Side Products Observed (CuAAC) Oxidative homocoupling of the alkyne.Ensure sufficient reducing agent (sodium ascorbate) is present; Maintain an inert atmosphere.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid. Retrieved from [Link]

  • ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

  • PubMed. (2024). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]

  • ACS Publications. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole. Retrieved from [Link]

  • ResearchGate. (2024). Diazo-carboxyl click chemistry enables rapid and sensitive quantification of carboxylic acid metabolites. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Princeton University, Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]

  • RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. Retrieved from [Link]

Sources

Application Notes and Protocols: Target Identification Using 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid-Derived Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Targets of Bioactive Small Molecules

The identification of the specific cellular targets of bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. While phenotypic screens can reveal compounds with desirable cellular effects, a deep understanding of their mechanism of action at the molecular level is essential for lead optimization, predicting potential off-target effects, and developing safer, more effective therapeutics. Chemical proteomics has emerged as a powerful suite of technologies that enables the unbiased identification of protein targets of small molecules directly in a complex biological system.

This application note provides a comprehensive guide on the prospective use of 3-[5-(4--Bromophenyl)-1,3-oxazol-2-yl]propanoic acid , a compound featuring an oxazole core known for a wide spectrum of biological activities, as a scaffold for developing chemical probes for target identification.[1][2][3][4] We will detail the design, synthesis, and application of both affinity-based and photo-affinity probes derived from this parent molecule. Furthermore, we will provide step-by-step protocols for target identification using Affinity-Based Protein Profiling (AfBPP) and Photo-Affinity Labeling (PAL), followed by target validation using the Cellular Thermal Shift Assay (CETSA).

The Scientific Rationale: Leveraging the Oxazole Scaffold

The oxazole motif is a key structural component in numerous natural products and synthetic compounds exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid, possesses two key functional groups that are amenable to chemical modification for probe synthesis without significantly altering the core pharmacophore: a terminal propanoic acid and a 4-bromophenyl group. These handles allow for the strategic introduction of linkers, affinity tags, and photoreactive groups necessary for chemical proteomics workflows.

Part 1: Design and Synthesis of Chemical Probes

The successful application of chemical proteomics hinges on the rational design and synthesis of high-quality chemical probes. A well-designed probe should retain the biological activity of the parent compound and possess a linker and a reporter tag that facilitate the enrichment and identification of target proteins.[5][6] We propose the synthesis of two distinct probes derived from 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid: an affinity-based probe for AfBPP and a photo-affinity probe for PAL.

Affinity-Based Probe (AfBP) Synthesis

The propanoic acid moiety of the parent compound is an ideal site for the introduction of a linker and a biotin affinity tag via a stable amide bond. This is a common and effective strategy for creating affinity probes.[5][6][7][8][9]

Proposed Synthetic Scheme for AfBP-1:

G cluster_0 Synthesis of Affinity-Based Probe (AfBP-1) Parent Compound 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid AfBP1 AfBP-1 Parent Compound->AfBP1 EDC, HOBt, DIPEA DMF, rt AmineLinker Biotin-PEG-Amine AmineLinker->AfBP1

Caption: Proposed synthesis of AfBP-1 via amide coupling.

Protocol for AfBP-1 Synthesis:

  • Activation of Carboxylic Acid: Dissolve 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), Hydroxybenzotriazole (HOBt) (1.2 equivalents), and N,N-Diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated carboxylic acid solution, add a solution of an amine-terminated biotin linker (e.g., Biotin-PEG-NH2) (1.1 equivalents) in DMF.

  • Reaction and Purification: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final affinity-based probe (AfBP-1).

Photo-Affinity Probe (PAP) Synthesis

For the photo-affinity probe, we propose a modular design incorporating a diazirine photoreactive group and a terminal alkyne for bioorthogonal "click" chemistry. The diazirine allows for covalent cross-linking to the target protein upon UV irradiation, and the alkyne handle enables the subsequent attachment of a biotin tag for enrichment.[10][11][12][13][14] The 4-bromophenyl group is a suitable site for introducing the alkyne via a Sonogashira coupling reaction, while the propanoic acid can be coupled to a diazirine-containing linker.[15][16][17][18]

Proposed Synthetic Scheme for PAP-1:

G cluster_1 Synthesis of Photo-Affinity Probe (PAP-1) Parent Compound 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid Sonogashira Sonogashira Coupling Parent Compound->Sonogashira TMS-acetylene, Pd(PPh3)4, CuI, Et3N AlkyneIntermediate Alkyne-functionalized Intermediate Sonogashira->AlkyneIntermediate Deprotection (TBAF) AmideCoupling Amide Coupling PAP1 PAP-1 AmideCoupling->PAP1 AlkyneIntermediate->AmideCoupling DiazirineLinker Diazirine-Amine Linker DiazirineLinker->AmideCoupling EDC, HOBt, DIPEA

Caption: Proposed synthesis of PAP-1.

Protocol for PAP-1 Synthesis:

  • Sonogashira Coupling: To a solution of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (1 equivalent) in a suitable solvent (e.g., THF/triethylamine), add trimethylsilylacetylene (1.5 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and copper(I) iodide (0.1 equivalents). Degas the mixture and stir at 60°C until the starting material is consumed (monitored by TLC).

  • TMS Deprotection: After cooling to room temperature, add tetrabutylammonium fluoride (TBAF) (1.1 equivalents) to remove the trimethylsilyl protecting group. Stir for 1 hour.

  • Work-up and Purification: Perform an aqueous work-up and purify the resulting alkyne-functionalized intermediate by flash column chromatography.

  • Amide Coupling with Diazirine Linker: Activate the carboxylic acid of the alkyne-functionalized intermediate using EDC, HOBt, and DIPEA as described for AfBP-1. Add a commercially available or synthesized amine-containing diazirine linker (e.g., 3-(3-aminopropyl)-3-methyldiazirine) (1.1 equivalents).

  • Final Purification: Stir the reaction at room temperature overnight. Purify the final photo-affinity probe (PAP-1) using flash column chromatography.

Part 2: Experimental Protocols for Target Identification and Validation

Affinity-Based Protein Profiling (AfBPP) with AfBP-1

This protocol outlines the use of AfBP-1 to enrich and identify its binding partners from a cellular lysate.

Table 1: Reagents and Materials for AfBPP

Reagent/MaterialPurpose
AfBP-1Affinity-based probe
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acidCompetitor compound
Cell culture medium, flasks, and platesCell growth and maintenance
Lysis buffer (e.g., RIPA buffer with protease inhibitors)Cell lysis and protein extraction
Streptavidin-coated magnetic beadsEnrichment of biotinylated proteins
Wash buffers (e.g., PBS with varying salt concentrations and detergents)Removal of non-specific binders
Elution buffer (e.g., SDS-PAGE sample buffer)Elution of bound proteins
SDS-PAGE gels and reagentsProtein separation
Mass spectrometer (e.g., Orbitrap)Protein identification

Protocol:

  • Cell Culture and Lysis: Culture the cells of interest to ~80-90% confluency. Harvest the cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Probe Incubation: Dilute the cell lysate to a final concentration of 1-2 mg/mL. Aliquot the lysate into separate tubes for the following conditions:

    • Probe: Treat with AfBP-1 (e.g., 1-10 µM final concentration).

    • Competition: Pre-incubate with a 50-100 fold excess of the parent compound for 1 hour before adding AfBP-1.

    • Control: Treat with DMSO (vehicle control). Incubate all samples for 1-2 hours at 4°C with gentle rotation.

  • Affinity Enrichment: Add pre-washed streptavidin-coated magnetic beads to each sample and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated probe-protein complexes.[1][19][20][21]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers of increasing stringency (e.g., PBS with 0.1% Tween-20, high salt buffer, urea buffer) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and In-Gel Digestion: Separate the eluted proteins on an SDS-PAGE gel. Visualize the proteins by Coomassie or silver staining. Excise the entire protein lane for each sample. Cut the gel into small pieces and perform in-gel trypsin digestion.[22][23][24][25][26]

  • Mass Spectrometry Analysis: Analyze the digested peptides by LC-MS/MS.

Photo-Affinity Labeling (PAL) with PAP-1

This protocol describes the use of PAP-1 to covalently label its binding partners in living cells.[3][10][27][28][29]

G cluster_2 Photo-Affinity Labeling (PAL) Workflow CellTreatment 1. Treat live cells with PAP-1 UV 2. UV Irradiation (365 nm) CellTreatment->UV Lysis 3. Cell Lysis UV->Lysis Click 4. Click Chemistry (Biotin-Azide) Lysis->Click Enrichment 5. Streptavidin Enrichment Click->Enrichment MS 6. LC-MS/MS Analysis Enrichment->MS

Sources

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid in co-crystallization trials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Co-Crystallization Protocol for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid

Executive Summary

This technical guide outlines the protocol for the co-crystallization of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (referred to herein as Target-Br ). Structurally analogous to the NSAID Oxaprozin, this compound presents specific challenges: low aqueous solubility due to the lipophilic bromophenyl-oxazole core and potential conformational polymorphism in the propanoic acid tail.

This protocol leverages Crystal Engineering principles, specifically targeting the carboxylic acid moiety via supramolecular heterosynthons and exploiting the bromine atom for potential halogen-bonding interactions. The goal is to isolate stable multi-component solid forms (co-crystals) with improved physicochemical profiles.[1]

Molecular Analysis & Co-former Selection Strategy

Effective co-crystallization requires a "lock-and-key" approach between the API (Active Pharmaceutical Ingredient) and the co-former.

Physicochemical Profile of Target-Br
  • H-Bond Donor (HBD): 1 (Carboxylic acid -OH).

  • H-Bond Acceptors (HBA): 3 (Carboxylic acid C=O, Oxazole N, Oxazole O).

  • Halogen Bond Donor: 1 (Bromine at para position).

  • pKa Estimate: ~4.2–4.5 (Propanoic acid moiety).

  • Solubility Prediction: Low in water; soluble in DMSO, Ethanol, THF.

Supramolecular Synthon Design

To disrupt the stable homodimeric packing of the pure Target-Br crystal, we must introduce co-formers that form stronger Heterosynthons .

  • Primary Target (Strong H-Bonds): The carboxylic acid group.

    • Strategy: Use Pyridine or Amide functionalized co-formers to form Acid-Pyridine or Acid-Amide heterosynthons. These are energetically favored over the Acid-Acid homodimer.

  • Secondary Target (Halogen Bonding): The 4-Bromophenyl group.

    • Strategy: The Br atom is a "sigma-hole" donor. It can interact with electron-rich species (N, O) to stabilize the lattice, though this is weaker than H-bonding.

Recommended Co-former Library

Based on the


pKa rule (

for co-crystals), select the following:
Co-former ClassSpecific Co-formersRationale
Pyridines Isonicotinamide, 4,4'-BipyridineForms robust COOH···N heterosynthon (Reliability > 90%).
Amides Nicotinamide, Urea, SaccharinForms COOH···O=C-NH networks; GRAS status (Generally Recognized As Safe).
Amino Acids L-Proline, L-TryptophanZwitterionic co-crystals; enhances solubility significantly.
Acids Glutaric acid, Fumaric acidForms COOH···COOH heterodimers (less likely but possible).

Experimental Workflow

The following workflow utilizes a "Fail-Fast" screening approach (Liquid Assisted Grinding) followed by scale-up (Solvent Evaporation).

Workflow Diagram

CoCrystallizationWorkflow Start Target-Br Compound Selection Co-former Selection (Based on pKa & Synthons) Start->Selection Screening Phase 1: Liquid Assisted Grinding (LAG) High Throughput Screening Selection->Screening Analysis1 PXRD Analysis (New Peaks?) Screening->Analysis1 Analysis1->Selection No (Match Pure Component) ScaleUp Phase 2: Solvent Evaporation (Single Crystal Growth) Analysis1->ScaleUp Yes (Hit) Char Full Characterization (DSC, TGA, SC-XRD) ScaleUp->Char End Valid Co-crystal Char->End

Figure 1: Decision matrix for co-crystal screening and development.

Phase 1: Liquid Assisted Grinding (LAG) Protocol

Objective: Rapidly identify "Hits" (new solid phases) using minimal material.

Materials:

  • Target-Br (100 mg total for screen).

  • Selected Co-formers.[1][2][3][4]

  • Solvent: Ethanol or Methanol (catalytic amount).

  • Equipment: Retsch MM400 Mixer Mill or Agate Mortar.

Step-by-Step:

  • Stoichiometry: Weigh Target-Br and Co-former in a 1:1 molar ratio (total weight ~50 mg).

  • Loading: Place mixture into a stainless steel grinding jar with two 5mm stainless steel balls.

  • Solvent Addition: Add 10–15 µL of Ethanol (solvent drop). Note: The liquid acts as a molecular lubricant to facilitate diffusion.

  • Grinding: Grind at 25 Hz for 20 minutes .

  • Analysis: Immediately analyze the resulting powder via Powder X-Ray Diffraction (PXRD).

    • Success Criteria: Appearance of new diffraction peaks distinct from both Target-Br and the Co-former.

Phase 2: Scale-Up via Solvent Evaporation

Objective: Grow high-quality single crystals for structure determination.

Step-by-Step:

  • Dissolution: Dissolve the 1:1 physical mixture (from Phase 1 hit) in a solvent where both components have similar solubility (e.g., Ethanol/THF 1:1 v/v).

    • Tip: If solubilities differ vastly, the less soluble component will precipitate out first (pure). Use a solvent mixture to balance this.[3]

  • Filtering: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Evaporation: Cover the vial with Parafilm and poke 3–4 small holes. Allow to stand at room temperature.

  • Harvesting: Isolate crystals after 2–5 days. Do not let the solvent dry completely (risk of solvate formation).

Characterization & Validation

To ensure scientific integrity, a multi-modal approach is required.

Powder X-Ray Diffraction (PXRD)
  • Purpose: Fingerprinting.

  • Protocol: Scan range 2

    
     = 5° to 40°.
    
  • Interpretation: Compare the experimental pattern with the overlay of individual components. A "physical mixture" is just the sum of A + B. A "Co-crystal" is a unique pattern C.

Differential Scanning Calorimetry (DSC)
  • Purpose: Thermal stability and purity.

  • Protocol: Heat from 30°C to 250°C at 10°C/min.

  • Interpretation:

    • Co-crystal: A single, sharp endothermic melting peak, usually between the melting points of the two starting materials (or distinct from them).

    • Eutectic Mixture: A melting point significantly lower than both components (V-shape phase diagram).

Single Crystal X-Ray Diffraction (SC-XRD)
  • Purpose: Definitive structural proof.

  • Critical Check: Verify the position of the acidic proton.

    • If H is on the acid: Co-crystal .[4]

    • If H is transferred to the base (e.g., Pyridine N): Salt .

    • Note: For regulatory purposes (FDA), co-crystals and salts are treated differently, though both improve solubility.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out High supersaturation or low melting point co-former.Use "Anti-solvent Diffusion" method (e.g., dissolve in THF, diffuse Hexane).
No New Peaks Components crystallized separately (Eutectic).Change stoichiometry to 2:1 or 1:2. Switch solvent to change interaction kinetics.
Amorphous Solid Rapid precipitation.Slow down evaporation (fewer holes in Parafilm). Store at 4°C.

References

  • Vishweshwar, P., et al. (2006). "Pharmaceutical Co-crystals."[1][2][4][5] Journal of Pharmaceutical Sciences, 95(3), 499-516. Link

  • Thakuria, R., et al. (2013). "Pharmaceutical cocrystals and poorly soluble drugs."[3][4] International Journal of Pharmaceutics, 453(1), 101-125. Link

  • Desiraju, G. R. (2003). "Crystal Engineering: The Design of Organic Solids." Elsevier. (Fundamental text on Supramolecular Synthons).
  • FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals." Link

  • Aakeröy, C. B., et al. (2007). "Crystal engineering with oximes and oxamates." CrystEngComm, 9, 46-52. (Relevant for oxazole/nitrogen heterocycle interactions).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-OX-042 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reaction Logic

This guide addresses the synthesis of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid . This molecule belongs to the class of 5-aryl-2-substituted oxazoles, structurally analogous to the NSAID Oxaprozin.

The most robust synthetic route is a Modified Robinson-Gabriel Synthesis (or condensation-cyclization). This involves the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one (4-bromophenacyl bromide) with succinic anhydride in the presence of ammonium acetate and glacial acetic acid .

The Chemical Pathway

The reaction proceeds through an in situ generation of succinamide, which nucleophilically attacks the


-haloketone. The resulting acyclic amido-ketone undergoes acid-catalyzed cyclodehydration to form the oxazole ring.[1]

ReactionPathway Start Succinic Anhydride + NH4OAc Inter1 Succinamide (In Situ) Start->Inter1 AcOH, Reflux Inter2 Acyclic Amido-Ketone Intermediate Inter1->Inter2 + Reactant Reactant 4-Bromophenacyl Bromide Reactant->Inter2 Cyclization Cyclodehydration (- H2O) Inter2->Cyclization Robinson-Gabriel Product Target Oxazole Propanoic Acid Cyclization->Product

Figure 1: Mechanistic pathway for the one-pot synthesis of the target oxazole.

Core Protocol: The "Self-Validating" Workflow

This protocol is designed to minimize the formation of the "pyrazine" dimer (a common impurity) and prevent thermal degradation (tarring).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
4-Bromophenacyl Bromide 1.0ElectrophileMust be white/crystalline. Yellow/orange indicates degradation (HBr release).
Succinic Anhydride 1.5 - 2.0Nucleophile SourceMust be dry; hydrolyzed acid lowers yield.
Ammonium Acetate 4.0 - 5.0Nitrogen SourceExcess required to suppress pyrazine formation.
Glacial Acetic Acid SolventSolvent/CatalystStrictly Anhydrous. Water inhibits dehydration.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve Succinic Anhydride (1.5 eq) and Ammonium Acetate (5.0 eq) in Glacial Acetic Acid (10 mL per gram of bromide). Stir at room temperature for 15 minutes to generate the active amide species.

  • Addition: Add 4-Bromophenacyl Bromide (1.0 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (118°C) .

    • Checkpoint: The solution should turn clear, then gradually darken to amber.

    • Duration: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile Phase: 5% Methanol in DCM).

  • Quench: Cool the reaction mixture to ~60°C and pour into ice-cold water (5x reaction volume). Stir vigorously for 30 minutes.

  • Isolation (Crude): The product usually precipitates as a solid. Filter and wash with cold water.

    • If oil forms:[2] Decant the water, dissolve the oil in dilute NaOH (pH 10), wash with Ethyl Acetate (to remove non-acidic impurities), then re-acidify the aqueous layer to pH 3-4 to precipitate the pure acid.

Troubleshooting Center

Module A: Low Yield & "Black Tar" Syndrome

Symptom: The reaction mixture turns black/viscous; yield is <20%.

Potential CauseMechanism of FailureCorrective Action
Overheating Phenacyl bromides are thermally unstable and polymerize at high temps before reacting.Do not overheat the oil bath. Set bath to 125°C max. Ensure efficient stirring to prevent hot spots.
Wet Solvent Water in Acetic Acid reverses the dehydration step (equilibrium shifts left).Use fresh Glacial Acetic Acid . Add 1-2% Acetic Anhydride to the solvent mix to scavenge adventitious moisture.
Old Starting Material Degraded bromoketone releases HBr, catalyzing tar formation.Recrystallize 4-bromophenacyl bromide from ethanol before use if it is not pure white.
Module B: Impurity Profile (The "Pyrazine" Problem)

Symptom: A high-melting, insoluble solid forms that is NOT the product.

Diagnosis: This is likely 2,5-bis(4-bromophenyl)pyrazine .

  • Cause: If the nitrogen source (Ammonium Acetate) reacts with the bromoketone faster than the succinic anhydride does, the

    
    -aminoketone self-condenses.
    
  • Fix: Ensure Succinic Anhydride is in excess and pre-dissolved with Ammonium Acetate before adding the bromoketone. This ensures the amide is ready to trap the bromoketone immediately.

Module C: Product Isolation Failure

Symptom: No precipitate forms when pouring into water.

Troubleshooting Flowchart:

Troubleshooting Start Issue: No Precipitate in Water CheckpH Check pH of Mixture Start->CheckpH IsAcidic pH < 4? CheckpH->IsAcidic OilForm Did an Oil Form? IsAcidic->OilForm Yes Action1 Add HCl until pH ~3 IsAcidic->Action1 No Action2 Oil is likely Product. Decant water. Dissolve oil in NaOH. Wash w/ EtOAc. Re-acidify aqueous. OilForm->Action2 Yes Action3 Product is soluble. Extract w/ EtOAc. Dry & Evaporate. OilForm->Action3 No

Figure 2: Decision tree for isolation issues.

Frequently Asked Questions (FAQs)

Q1: Can I use Succinimide instead of Succinic Anhydride? A: Yes. This is a known variant (See Ref 2). You can react 4-bromophenacyl bromide with sodium succinimide to form the N-phenacylsuccinimide intermediate. This intermediate is then ring-opened and cyclized using concentrated sulfuric acid. However, the one-pot method described above is generally milder and avoids the harsh H₂SO₄ step.

Q2: My product is colored (yellow/brown). How do I purify it? A: The crude product often retains color from oxidized phenolic impurities.

  • Dissolve the crude acid in dilute NaHCO₃ (saturated solution).

  • Add activated charcoal, stir for 30 mins, and filter through Celite.

  • Acidify the clear filtrate with HCl to reprecipitate the white product.

  • Recrystallize from Ethanol/Water or Methanol.

Q3: The bromoketone is a lachrymator. How do I handle it safely? A: 4-Bromophenacyl bromide is a potent tear gas agent.

  • Always weigh it inside a fume hood.

  • Quench all glassware and spatulas in a dilute NaOH/Ethanol bath to destroy residues before removing them from the hood.

References

  • Synthesis of 5-aryl-2-oxazolepropionic acid derivatives. Source:Yakhak Hoeji (1994).[3] Describes the general synthesis of 2-aryl-5-substituted oxazole propionic acids via Friedel-Crafts and subsequent cyclization logic.

  • Synthesis of 5-aryl-2-oxazolepropionic acids and analogs. Source:Journal of Medicinal Chemistry (via SciSpace). Details the route using sodium succinimide and 2-bromoacetophenones.

  • Robinson-Gabriel Synthesis of Oxazoles.

    
    -acylamino ketones.
    
    
  • Synthesis and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (Oxaprozin). Source:Chem. Pharm.[4] Bull. (2012).[4] Provides characterization data for the closely related Oxaprozin structure, useful for NMR/IR comparison.

Sources

Technical Support Center: Purification of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

[1][2]

Executive Summary & Physicochemical Profile

This guide addresses the specific purification challenges of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid . This molecule combines a lipophilic aryl-oxazole core with a hydrophilic carboxylic acid tail.[1][2] The competing solubilities of these two moieties often lead to "oiling out" during acidification and persistent colored impurities derived from oxazole ring oxidation.

Target Molecule Profile
PropertyValue / CharacteristicImplication for Purification
Structure 2,5-disubstituted 1,3-oxazoleWeakly basic ring; sensitive to vigorous acid hydrolysis.[1][2]
Acidic Moiety Propanoic acid tail (

)
Soluble in mild base (NaHCO₃); precipitates at pH < 4.[1][2]
Lipophilicity High (due to 4-Bromophenyl)Requires non-polar anti-solvents (Heptane/Hexane) for crystallization.[1][2]
Common Impurities Acyclic amides, decarboxylated species, oligomersOften co-precipitate if pH adjustment is too rapid.[1][2]

Core Purification Workflows

Module A: The "Switchable" Acid-Base Extraction (Primary Cleanup)

Use this protocol to remove non-acidic impurities (unreacted aldehydes, ketones, or neutral oxazole byproducts).[1][2]

The Logic: The carboxylic acid allows us to solubilize the product in aqueous base, leaving neutral organic impurities behind. We then wash the aqueous layer before carefully precipitating the product.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Extraction: Extract with saturated NaHCO₃ (aq) (

    
    ).
    
    • Note: Avoid strong bases like NaOH if possible, as high pH can induce ring opening or hydrolysis of the bromine if heated.

  • Phase Separation:

    • Organic Layer: Contains neutral impurities.[1][2][3] Discard (or save for analysis).

    • Aqueous Layer: Contains your product as the carboxylate salt.[2]

  • The Critical Wash: Wash the aqueous layer once with fresh EtOAc to remove trapped lipophilic oils.[2]

  • Controlled Acidification:

    • Cool the aqueous layer to

      
      .
      
    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 3.0 – 4.0.

    • Stop point: Do not go below pH 2.[1][2]0. The oxazole nitrogen can protonate at very low pH, increasing water solubility and reducing yield.

Module B: Recrystallization (Final Polish)

The 4-bromophenyl group makes this compound highly amenable to crystallization from polar/non-polar solvent pairs.[1][2]

Recommended Solvent System: Ethyl Acetate / n-Heptane (or n-Hexane).[1][2]

  • Dissolve: Suspend the crude acid in minimal hot EtOAc (

    
    ).
    
  • Filter: Perform a hot filtration (if necessary) to remove inorganic salts (NaCl) trapped from the extraction.[1][2]

  • Precipitate: Remove from heat.[1][2][4] Add warm n-Heptane dropwise until the solution turns slightly turbid.

  • Crystallize: Allow to cool slowly to room temperature, then chill to

    
    .
    
    • Why: Rapid cooling traps impurities.[1][2] Slow cooling grows purer crystal lattices.[1][2]

Visual Logic & Decision Trees

Workflow Visualization

The following diagram illustrates the logic flow for separating the target acid from neutral byproducts and inorganic salts.

PurificationLogicStartCrude Reaction MixtureDissolveDissolve in Ethyl AcetateStart->DissolveExtractExtract with sat. NaHCO3 (pH ~8.5)Dissolve->ExtractSplitPhase SeparationExtract->SplitOrgLayerOrganic Layer(Neutral Impurities)Split->OrgLayerDiscardAqLayerAqueous Layer(Product as Salt)Split->AqLayerKeepWashBack-wash Aq. layerwith fresh EtOAcAqLayer->WashAcidifyAcidify with 1M HClto pH 3-4 (0°C)Wash->AcidifySolidPrecipitate SolidAcidify->SolidRecrystRecrystallize(EtOAc / Heptane)Solid->RecrystFinalPure ProductRecryst->Final

Caption: Logical flow for acid-base purification targeting the removal of neutral organic impurities.

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon acidification, the product separates as a sticky oil or gum rather than a crystalline solid. Root Cause:

  • Rapid pH Change: Localized high acidity causes rapid precipitation of amorphous material.[1][2]

  • Melting Point Depression: Impurities lower the melting point below the solvent temperature.[2]

  • Solvent Entrapment: Residual EtOAc in the aqueous layer acts as a solvent for the free acid.[2]

Solution Protocol:

  • Step 1: Ensure all organic solvent is removed from the aqueous phase before acidification (rotary evaporate the aqueous phase briefly if needed).[1][2]

  • Step 2: Seeding. Save a tiny amount of crude solid.[2] When the oil forms, add the seed crystal and scratch the glass side of the flask vigorously.

  • Step 3: High-Shear Stirring. Use a high stir rate during dropwise acid addition to prevent oil droplets from coalescing.[1][2]

Issue 2: Persistent Yellow/Brown Discoloration

Symptom: The solid remains off-white or tan even after recrystallization.[1] Root Cause: Oxazole rings can undergo oxidative oligomerization, creating highly colored conjugated byproducts.[1][2]

Solution Protocol:

  • Activated Carbon Treatment:

    • Dissolve the compound in hot EtOAc.

    • Add Activated Charcoal (e.g., Darco G-60) (5-10% w/w).

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite (diatomaceous earth) pad.

    • Caution: Do not use carbon with the aqueous salt form; it is less effective.[2] Use it with the free acid in organic solvent.[2]

Issue 3: Low Yield after Acidification

Symptom: The aqueous layer is acidic (pH < 2), but little solid precipitates.[1][2] Root Cause:

  • Protonation of the Oxazole: At pH < 2, the oxazole nitrogen protonates (

    
    ), forming a soluble cationic species.[1][2]
    
  • Over-dilution: The propanoic acid tail provides some water solubility.[1][2]

Solution Protocol:

  • Adjust pH back to 3.5 – 4.5 using dilute NaOH.[1][2] This is the isoelectric sweet spot where the carboxylic acid is protonated (neutral) but the oxazole is not.[1][2]

  • Saturate the aqueous solution with NaCl (brine) to exploit the "salting out" effect.[1][2]

References & Authoritative Grounding

  • General Oxazole Synthesis & Properties:

    • Context: 2,5-disubstituted oxazoles are often synthesized via oxidative cyclization or the Robinson-Gabriel synthesis.[1] Their purification relies heavily on the stability of the ring versus the acidity of the side chain.

    • Source: Wan, C., et al. "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization."[1][5] Organic Letters, 2010.[1][2][5]

  • Purification of Aryl-Propionic Acid Derivatives:

    • Context: The use of Ethyl Acetate/Heptane systems is standard for aryl-propionic acids (like the 2-bromo analog) to separate them from decarboxylated byproducts.[1][2]

    • Source: Patent CN102211994A, "Industrialized synthesis method of 3-(2-bromophenyl)propionic acid."[1][2]

  • pKa and Solubility Data:

    • Context: pKa values for 5-phenyl-oxazole derivatives and propanoic acid tails guide the pH control strategy.[1][2]

    • Source: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu / IUPAC Data.

  • Isoxazole/Oxazole Analog Behavior:

    • Context: Analogous 3-(4-bromophenyl)isoxazole derivatives demonstrate similar solubility profiles and are purified via recrystallization from alcohol or ester/alkane mixtures.[1][2]

    • Source: "Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol." ResearchGate, 2025.[1][2][4]

Technical Support Guide: Stability Protocol for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Compound: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid Molecular Formula: C₁₂H₁₀BrNO₃ MW: 296.12 g/mol

This guide addresses stability challenges reported by researchers working with this specific oxazole derivative. While the oxazole core offers reasonable thermal stability, the molecule contains three distinct "risk centers" that contribute to degradation in solution:

  • The Aryl Bromide: Susceptible to photolytic dehalogenation (C-Br cleavage).

  • The Propanoic Acid Tail: Prone to esterification in alcoholic solvents.

  • The Oxazole Ring: Vulnerable to hydrolytic ring opening under acidic stress.[1]

Critical Stability Issue: Photolytic Debromination

The Symptom: Appearance of a "des-bromo" impurity (M-79/81 mass shift) in LC-MS chromatograms after sample storage on the benchtop.

The Mechanism: Aryl bromides are inherently photosensitive. Upon exposure to UV or blue light (common in lab fluorescent lighting), the C-Br bond undergoes homolytic cleavage. This generates a reactive aryl radical which abstracts a hydrogen atom from the solvent (often DMSO or Methanol), resulting in the debrominated analog: 3-[5-phenyl-1,3-oxazol-2-yl]propanoic acid .

Visualization: Photodegradation Pathway

Photodegradation Start Intact Molecule (Aryl-Br) Radical Aryl Radical (Intermediate) Start->Radical Homolytic Cleavage Light UV/Blue Light (hν) Light->Radical Product Des-Bromo Impurity (Aryl-H) Radical->Product H-Abstraction Solvent H-Donor Solvent (e.g., DMSO/MeOH) Solvent->Product H-Source

Figure 1: Mechanism of photo-induced debromination leading to the M-H impurity.

Troubleshooting Protocol: Light Exclusion Validation

Objective: Confirm if impurities are light-induced.

  • Prepare Stock: Dissolve 1 mg of compound in 1 mL DMSO.

  • Split Sample:

    • Vial A (Control): Wrap immediately in aluminum foil or place in an amber vial.

    • Vial B (Test): Leave in a clear glass vial under standard lab fluorescent lighting for 4 hours.

  • Analysis: Run HPLC-UV/MS on both vials.

  • Criteria: If Vial B shows a peak at RRT ~0.8-0.9 (relative to parent) with mass [M-Br+H], photolysis is confirmed.

Corrective Action: Always use amber glassware. For long-term storage, store solids in the dark at -20°C.

Solvent Compatibility: The "Pseudo-Impurity" Trap

The Symptom: Gradual disappearance of the parent peak and appearance of a new lipophilic peak (+14 Da or +28 Da) when dissolved in Methanol or Ethanol.

The Mechanism: The propanoic acid side chain is a carboxylic acid. In protic solvents like Methanol (MeOH) or Ethanol (EtOH), especially if trace acid (e.g., TFA from HPLC lines) is present, the compound undergoes Fischer Esterification . This is not a degradation of the core scaffold, but a chemical transformation of the functional group.

SolventRisk LevelReaction ProductMass Shift
Methanol HighMethyl Ester+14 Da
Ethanol HighEthyl Ester+28 Da
DMSO LowNone (Stable)0
Acetonitrile LowNone (Stable)0
Water (pH > 7) LowSalt Form0
Protocol: Solvent Selection for LC-MS

Do NOT store stock solutions in Methanol.

  • Recommended Diluent: DMSO or Acetonitrile:Water (1:1).

  • If Methanol is required for HPLC mobile phase: Ensure the autosampler is cooled to 4°C and limit run times. The reaction is slow at 4°C but significant at room temperature over 24 hours.

Hydrolytic Stability: The Oxazole Ring[2]

The Symptom: Loss of compound in acidic media (pH < 2) or strong base (pH > 12), often accompanied by ring-opening products (formation of acyclic amides/esters).

The Mechanism: While 1,3-oxazoles are more stable than furans, they are less aromatic than thiophenes or pyridines. The C5-position (bearing the bromophenyl group) and the O1-C2 bond are sensitive.

  • Acidic Hydrolysis: Protonation of the nitrogen leads to nucleophilic attack by water at C2, eventually opening the ring.

  • Basic Hydrolysis: Saponification of the ring, though this requires harsher conditions than acidic hydrolysis.

Visualization: Troubleshooting Decision Tree

StabilityTree Start Start: Solution Preparation SolventQ Is the solvent an Alcohol (MeOH/EtOH)? Start->SolventQ EsterRisk RISK: Esterification. Use ACN or DMSO. SolventQ->EsterRisk Yes pHQ Is the pH < 2 or > 10? SolventQ->pHQ No HydrolysisRisk RISK: Ring Opening. Buffer to pH 4-8. pHQ->HydrolysisRisk Yes LightQ Is the solution exposed to light? pHQ->LightQ No PhotoRisk RISK: Debromination. Use Amber Vials. LightQ->PhotoRisk Yes Safe OPTIMAL CONDITIONS: Solvent: DMSO/ACN pH: Neutral Container: Amber Glass LightQ->Safe No

Figure 2: Decision matrix for optimizing solution stability.

Frequently Asked Questions (FAQ)

Q1: I see a split peak in my chromatogram. Is this a chiral separation? A: No. This molecule is achiral (unless you have introduced a chiral counter-ion). A split peak usually indicates:

  • Partial Esterification: If in MeOH (Parent + Methyl Ester).

  • pH mismatch: The carboxylic acid exists in equilibrium between protonated (COOH) and deprotonated (COO-) forms. If your mobile phase pH is near the pKa of the acid (approx. 4.5), you will see peak splitting. Fix: Add 0.1% Formic Acid (to lock as COOH) or Ammonium Bicarbonate (to lock as COO-) to your mobile phase.

Q2: Can I use DMSO for long-term storage? A: Yes, but with a caveat. DMSO is hygroscopic. If it absorbs water, it can facilitate hydrolysis over months. Store DMSO stocks at -20°C or -80°C and ensure caps are tight. Avoid repeated freeze-thaw cycles which introduce moisture.

Q3: Why is my recovery low after lyophilization? A: Aryl bromides can be volatile or sublime under high vacuum if the molecular weight is low, though this compound (MW ~296) is likely heavy enough. The more likely culprit is adsorption . The flat aromatic oxazole-phenyl system can stick to plastic tubes.

  • Fix: Use glass vials for lyophilization steps.

References

  • Oxazole Stability: Palmer, D. C. (Ed.). (2004).[2] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (General reference for oxazole ring hydrolysis mechanisms).

  • Photodebromination: Pitre, S. P., et al. (2016).[3] Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.[3] Journal of the American Chemical Society.[4] Link

  • Fischer Esterification: Clayden, J., Greeves, N., & Warren, S. (2012).[5][6] Organic Chemistry (2nd ed.). Oxford University Press. (Standard mechanism for carboxylic acid esterification in alcohols).

  • Aryl Halide Photochemistry:Klapötke, T. M. (2011). Photochemistry of Aryl Halides. In Photochemistry: Volume 38. Royal Society of Chemistry.

Sources

Technical Support Center: Strategies to Mitigate the Cytotoxicity of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid. This guide is designed to provide in-depth troubleshooting and practical strategies to manage and reduce the cytotoxicity of this compound in your experimental models. As drug development professionals, we understand that balancing therapeutic efficacy with an acceptable safety profile is paramount. This resource synthesizes current scientific understanding and field-proven methodologies to help you navigate the challenges you may encounter.

Understanding the Cytotoxicity of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

The cytotoxic potential of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid likely arises from a combination of factors related to its chemical structure. The oxazole ring is a common scaffold in many biologically active compounds and can interact with various cellular targets.[1][2][3] The presence of the bromophenyl group can also influence its activity and toxicity profile.[4][5][6] Furthermore, the propanoic acid side chain plays a role in the molecule's overall physicochemical properties and biological interactions.[7][8]

Potential Mechanisms of Cytotoxicity

While the specific mechanism for this compound may not be fully elucidated, related oxazole-containing molecules have been shown to induce cytotoxicity through various pathways[1]:

  • Enzyme Inhibition: Oxazole derivatives can act as inhibitors of various enzymes and growth factors, which can lead to cell death.[9]

  • Induction of Apoptosis: Many cytotoxic compounds, including those with heterocyclic cores, trigger programmed cell death.[4][5]

  • Reactive Oxygen Species (ROS) Generation: Some bromophenol derivatives have been shown to induce apoptosis through the generation of ROS.[5]

The following diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxicity of this compound.

G cluster_0 Cellular Environment cluster_1 Cellular Response Compound Compound Target_Enzyme Target Enzyme/Receptor Compound->Target_Enzyme Inhibition Mitochondria Mitochondria Compound->Mitochondria Apoptosis_Pathway Apoptosis Pathway Activation Target_Enzyme->Apoptosis_Pathway ROS_Production ROS Production Mitochondria->ROS_Production Nucleus Nucleus Cell_Death Cell Death Nucleus->Cell_Death ROS_Production->Apoptosis_Pathway Apoptosis_Pathway->Nucleus

Caption: Hypothetical mechanism of cytotoxicity.

Troubleshooting & Mitigation Strategies (FAQs)

This section addresses common issues encountered during in vitro and in vivo studies with 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid and provides actionable solutions.

Q1: I'm observing high levels of off-target cytotoxicity in my preliminary screens. How can I improve the selectivity of my compound?

A1: High off-target cytotoxicity is a common hurdle with small molecule inhibitors.[10] Here are several strategies to consider:

  • Structural Modification (Lead Optimization): The structure-activity relationship (SAR) of your compound is key. Consider the following modifications, which have been shown to modulate the activity and toxicity of similar compounds:

    • Modification of the Bromophenyl Group: Altering the position of the bromine atom or replacing it with other substituents could impact binding affinity and selectivity.[11]

    • Modification of the Propanoic Acid Side Chain: The carboxylic acid group is often crucial for activity. However, esterification or amidation could be explored to create prodrugs that are activated at the target site, potentially reducing systemic toxicity.[12] Shortening or lengthening the alkyl chain can also impact activity.[13]

    • Bioisosteric Replacement of the Oxazole Ring: While the oxazole ring is likely important for the compound's primary activity, exploring other 5-membered heterocycles could yield a better therapeutic index.[14]

  • Targeted Delivery Systems: If chemical modification is not feasible or desirable, consider encapsulating your compound in a delivery vehicle that targets the desired cells or tissues. This can include:

    • Liposomes: These can be functionalized with targeting ligands.

    • Nanoparticles: Polymeric nanoparticles can be engineered for controlled release and targeted delivery.[15]

    • Antibody-Drug Conjugates (ADCs): For cancer applications, conjugating the compound to an antibody that recognizes a tumor-specific antigen is a powerful strategy to minimize off-target effects.[16]

The following workflow outlines a general approach to reducing off-target cytotoxicity through structural modification.

G Start Start SAR_Analysis SAR Analysis of Parent Compound Start->SAR_Analysis Design_Analogs Design Analogs with Modifications SAR_Analysis->Design_Analogs Synthesize_Analogs Synthesize Analogs Design_Analogs->Synthesize_Analogs In_Vitro_Screening In Vitro Screening (Potency & Cytotoxicity) Synthesize_Analogs->In_Vitro_Screening Lead_Selection Select Lead with Improved Therapeutic Index In_Vitro_Screening->Lead_Selection Lead_Selection->Design_Analogs Re-design In_Vivo_Testing In Vivo Efficacy & Toxicity Testing Lead_Selection->In_Vivo_Testing Promising Candidate End End In_Vivo_Testing->End

Caption: Workflow for lead optimization to reduce cytotoxicity.

Q2: My compound has poor aqueous solubility, leading to precipitation in my cell culture media and inconsistent results. What can I do?

A2: Poor solubility is a significant challenge that can impact data reproducibility and even contribute to cytotoxicity through the formation of aggregates.[17] Here are some formulation strategies to improve solubility:

  • Use of Co-solvents: For in vitro assays, using a small percentage of an organic solvent like DMSO is common. However, it's crucial to keep the final concentration low (typically <0.5%) to avoid solvent-induced toxicity.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

  • Particle Size Reduction: Decreasing the particle size of your compound can increase its dissolution rate.[18] Techniques like micronization or nanomilling can be employed.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate.[18]

The following table summarizes some common formulation approaches for poorly soluble drugs.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases the polarity of the solvent system.Simple to implement for in vitro studies.Can have its own toxicity at higher concentrations.
Cyclodextrins Forms inclusion complexes, shielding the hydrophobic drug.High solubilization capacity for many drugs.Can have renal toxicity at high doses.
Particle Size Reduction Increases the surface area for dissolution.Applicable to a wide range of compounds.May not be sufficient for very poorly soluble drugs.
Amorphous Solid Dispersions Prevents crystallization, maintaining the drug in a higher energy state.Can lead to significant increases in solubility and bioavailability.Can be physically unstable and prone to recrystallization.
Q3: How can I experimentally assess whether my modified compounds have a better cytotoxicity profile?

A3: A tiered approach to cytotoxicity testing is recommended.

Tier 1: Basic Cell Viability Assays

These assays provide a general measure of cell health.

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your test compounds and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Tier 2: Mechanistic Cytotoxicity Assays

If a compound shows cytotoxicity in Tier 1, these assays can help elucidate the mechanism.

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis.

  • ROS Detection Assays: Use fluorescent probes like DCFDA to measure the intracellular generation of reactive oxygen species.

By comparing the IC50 values of your parent compound and its analogs against a panel of cell lines (both target and non-target), you can quantitatively assess whether your modifications have improved the therapeutic index.

Concluding Remarks

Reducing the cytotoxicity of a promising lead compound is a critical and often iterative process in drug discovery. By systematically applying the principles of medicinal chemistry and innovative formulation strategies, it is possible to enhance the safety profile of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid while maintaining its desired therapeutic activity. This guide provides a starting point for troubleshooting common issues and designing experiments to achieve this goal. We encourage you to consult the cited literature for more detailed information on specific techniques and concepts.

References

  • Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. PubMed. Available at: [Link]

  • Design, synthesis, and cytotoxicity screening of 5-aryl-3-(2-(pyrrolyl) thiophenyl)-1, 2, 4-oxadiazoles as potential antitumor molecules on breast cancer MCF-7 cells. ResearchGate. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Available at: [Link]

  • Influence of Chemical Modifications of Polyhydroxyalkanoate-Derived Fatty Acids on Their Antimicrobial Properties. ResearchGate. Available at: [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central. Available at: [Link]

  • Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Available at: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. De Gruyter. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Indole-3-propionic Acid-aggravated CCl4-induced Liver Fibrosis via the TGF-β1/Smads Signaling Pathway. NIH. Available at: [Link]

  • APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. Available at: [Link]

  • Perfluorooctanoic Acid and Its Short-Chain Substitutes Induce Cytotoxic and Prooxidative Changes in Human Peripheral Blood Mononuclear Cells: A Comparative Study. MDPI. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Available at: [Link]

  • Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI. Available at: [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC - NIH. Available at: [Link]

  • Synthesis, Cytotoxicity and Antimicrobial Evaluation of Some New 2-Aryl,5-Substituted 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. ResearchGate. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Effective strategies alleviate mitochondrial toxicity of perfluorooctanoic acid: Modification of functional head group and inhibition of toxic target. ResearchGate. Available at: [Link]

  • Strategies to mitigate the toxicity of cancer therapeutics. PubMed. Available at: [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]

  • Combined malonic and methylmalonic aciduria. Wikipedia. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Available at: [Link]

  • Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate. Available at: [Link]

  • Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. NATURALISTA CAMPANO. Available at: [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Aragen. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate. KTU ePubl. Available at: [Link]

  • Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). PubMed. Available at: [Link]

Sources

Technical Support Center: In Vivo Optimization of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DAAO-OPT-492 Status: Open Topic: Dosage, Formulation, and Efficacy Troubleshooting for DAAO Inhibitors Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid , a potent D-amino acid oxidase (DAAO) inhibitor . This compound is a critical tool for modulating NMDA receptor function via the D-serine pathway, primarily investigated for schizophrenia (cognitive domain) and neuropathic pain.

Unlike simple agonists, this compound works by preventing the metabolic degradation of D-serine. Consequently, its in vivo efficacy is strictly coupled to its ability to engage DAAO in the kidney (peripheral sink) and the cerebellum/brainstem (central degradation).

This guide addresses the three most common failure points reported by our users: precipitation during formulation , poor pharmacokinetic (PK) exposure , and lack of pharmacodynamic (PD) response .

Module 1: Formulation & Solubility

User Issue: "The compound precipitates immediately upon addition to saline or PBS. I cannot achieve the required 30 mg/kg dose volume."

Root Cause Analysis

This molecule contains a carboxylic acid tail (propanoic acid) and a lipophilic aromatic head (bromophenyl-oxazole).

  • pKa Sensitivity: The carboxylic acid has a pKa of approximately 4.5–5.0. In unbuffered water or acidic vehicles, it exists in its protonated, neutral form, which is highly insoluble.

  • Ionic Strength: Direct addition to high-salt buffers (like PBS) before full solubilization can cause "salting out."

Protocol: The "Solubility Ladder"

Do not attempt to dissolve directly in saline. Follow this stepwise solubilization protocol to achieve stable concentrations up to 5–10 mg/mL.

StepReagentActionMechanism
1 1N NaOH Add 1.0 molar equivalent (relative to drug). Vortex until clear.Converts the acid to its sodium salt (highly soluble).
2 HP-β-CD Add 20% (w/v) Hydroxypropyl-beta-cyclodextrin in water.Encapsulates the lipophilic bromophenyl tail to prevent aggregation.
3 pH Check Adjust pH to 7.4–8.0 using dilute HCl.Physiological compatibility. Warning: Do not drop pH < 7.0 or precipitation will occur.
4 Saline Add saline last to final volume.Isotonicity adjustment.
Troubleshooting Flowchart

FormulationLogic Start Start: Solid Compound Check_pKa Is the target concentration > 1 mg/mL? Start->Check_pKa Direct_Saline Direct Saline? Check_pKa->Direct_Saline No Step_Base Step 1: Dissolve in 1 eq. NaOH Check_pKa->Step_Base Yes Precipitation Precipitation Risk (High) Direct_Saline->Precipitation Step_CD Step 2: Add 20% HP-β-CD Step_Base->Step_CD Step_pH Step 3: Adjust pH to 7.5 - 8.0 Step_CD->Step_pH Final Stable Solution Step_pH->Final

Figure 1: Decision tree for formulating oxazole-propanoic acid derivatives to avoid precipitation.

Module 2: Pharmacokinetics (PK) & Dosing Strategy

User Issue: "We see good DAAO inhibition in vitro (IC50 ~100 nM), but no behavioral effect in mice at 10 mg/kg."

Technical Insight: The Renal Clearance Trap

DAAO inhibitors are often structurally similar to amino acids or small organic acids. They are frequently substrates for Organic Anion Transporters (OATs) in the kidney, leading to rapid elimination.

  • Half-life (t1/2): Often < 1 hour in rodents without optimization.

  • Target Tissue: You need to inhibit DAAO in the cerebellum (high expression) or kidney (to stop systemic D-serine degradation).

Optimized Dosing Recommendations
ParameterRecommendationRationale
Route IP (Intraperitoneal) or PO (Oral) Oral bioavailability is generally good for this class (>60%), but IP is preferred for acute behavioral assays to minimize Tmax variability.
Dose Range 30 – 100 mg/kg 10 mg/kg is likely insufficient to maintain plasma levels > IC90 for the duration of a behavioral task due to rapid clearance.
Frequency BID (Twice Daily) Due to short half-life. For chronic studies, use medicated chow or osmotic minipumps.
Co-treatment D-Serine (Exogenous) DAAO inhibitors work best as "boosters." Co-administering low-dose D-Serine (30 mg/kg) + DAAO inhibitor often yields synergistic effects [1].

Module 3: Pharmacodynamics & Biomarkers

User Issue: "How do I validate that the drug is actually engaging the target in vivo?"

The Gold Standard: D-Serine / Total Serine Ratio

Measuring absolute D-serine levels can be misleading due to biological noise. The ratio of D-Serine to Total Serine (D-Ser / [D-Ser + L-Ser]) is the most robust biomarker for DAAO inhibition.

Mechanism of Action & Biomarker Logic

MOA Compound Oxazole Derivative (Inhibitor) DAAO DAAO Enzyme (Kidney/Brain) Compound->DAAO Inhibits D_Serine D-Serine Levels Compound->D_Serine Increases DAAO->D_Serine Normally Degrades NMDA NMDA Receptor (Glycine Site) D_Serine->NMDA Activates Effect Cognitive Enhancement (LTP) NMDA->Effect Signaling

Figure 2: Mechanism of Action. Inhibition of DAAO prevents D-serine degradation, increasing the pool available for NMDA receptor activation.[1]

Analytical Troubleshooting (HPLC/LC-MS)
  • Problem: Chiral separation failure.

  • Solution: You must use a chiral column (e.g., Crownpak CR(+) or derivatization with OPA/NAC) to distinguish D-serine from L-serine. L-serine is present at ~100x higher concentrations; improper separation will mask the D-serine signal entirely.

Module 4: Safety & Toxicology

User Issue: "We observed abnormal kidney histology in the high-dose group."

The Crystalluria Risk

Because this compound is a lipophilic acid with limited solubility (see Module 1), high doses (>100 mg/kg) can lead to the drug precipitating in the renal tubules (crystalluria), causing acute kidney injury.

Mitigation:

  • Hydration: Ensure animals have free access to water.

  • Urine Alkalinization: In rare cases, adding bicarbonate to drinking water can increase urinary pH, keeping the drug ionized and soluble in urine.

  • Dose Ceiling: Do not exceed 100 mg/kg bolus. If higher exposure is needed, split the dose (BID/TID).

References

  • Ferraris, D., et al. (2008).[2] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357–3359.

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology, 18(3), 200–214.

  • Tsukamoto, T., et al. (2025). "Evolution of D-amino acid oxidase inhibitors: From concept to clinic." Annual Reports in Medicinal Chemistry, 61, 1-30.

  • Rais, R., et al. (2012). "Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice." Drug Metabolism and Disposition, 40(11), 2067–2073.

Sources

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid assay interference

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Interference Guide

Compound ID: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid Chemical Class: Phenyl-oxazole propionic acid Common Structural Analogs: Oxaprozin (NSAID), Muraglitazar (PPAR agonist fragment)[1]

Welcome to the technical support hub for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid . This guide addresses specific anomalous data patterns researchers often encounter when screening this scaffold. Due to its conjugated oxazole core and lipophilic tail, this molecule is a frequent source of optical interference and colloidal aggregation , leading to false positives (or false negatives) in biochemical assays.

Part 1: Diagnostic Hub – Is Your Data Compromised?

Before proceeding to the protocols, compare your experimental observations with these known interference signatures.

SymptomLikely Interference MechanismProbability
High Background (FRET/FP) Intrinsic Fluorescence: The oxazole ring is a fluorophore.[1] It may emit light in the blue/green region (400–500 nm), overlapping with coumarin or fluorescein channels.High
Steep Hill Slope (> 2.0) Colloidal Aggregation: The bromophenyl group drives hydrophobic stacking.[1] The compound forms micelles that sequester enzymes non-specifically.[1]High
Activity Loss with BSA Protein Binding: The propanoic acid tail binds albumin (similar to fatty acids), reducing the free fraction of the compound significantly.Medium
pH-Dependent Potency Solubility/Ionization: The carboxylic acid (pKa ~4.[1]5) precipitates in acidic buffers or crystallizes at high concentrations.[1]Medium

Part 2: Troubleshooting Guides & FAQs

Category A: Optical Interference (Autofluorescence)[1]

Q: I am running a TR-FRET assay, and the background signal increases linearly with the concentration of the compound. Is this normal?

A: No, this is a classic sign of autofluorescence . The 1,3-oxazole ring system, especially when conjugated to a phenyl group, possesses delocalized


-electrons that can fluoresce upon UV/Blue excitation.[1] If your assay uses a donor fluorophore (like Europium cryptate or Coumarin) that excites in the UV (320–340 nm) and emits in the blue (400–450 nm), this compound may absorb the excitation light and emit its own signal, mimicking the FRET signal or masking the acceptor emission.

The Fix: Spectral Scanning Protocol

  • Objective: Determine if the compound emits light within your assay's detection window.[1][2]

  • Step 1: Prepare a 100 µM solution of the compound in your assay buffer (ensure same pH).

  • Step 2: Use a spectrofluorometer to scan excitation (280–400 nm) and emission (350–600 nm).[1]

  • Step 3: Compare the compound's emission spectrum with your assay's fluorophores.[1]

  • Correction: If overlap exists, switch to Red-Shifted dyes (e.g., Alexa Fluor 647 or HTRF red channel) where oxazoles typically do not fluoresce.[1]

Category B: Colloidal Aggregation (Promiscuous Inhibition)[1]

Q: My IC50 curve is extremely steep (Hill slope > 3), and the inhibition disappears when I add Triton X-100. Why?

A: You are observing colloidal aggregation .[1][3] The 4-bromophenyl moiety is highly lipophilic.[1] In aqueous buffers, these molecules stack to hide their hydrophobic cores from water, forming sub-micron particles (colloids).[1] These colloids adsorb enzymes on their surface, causing denaturation or physical sequestration.[1] This is a physical artifact, not specific binding.

The Fix: The Detergent Sensitivity Test

  • Theory: Non-ionic detergents disrupt colloids (critical micelle concentration) but usually do not affect specific ligand-protein binding.[1]

  • Protocol:

    • Run your standard dose-response curve.[1]

    • Run a parallel curve adding 0.01% Triton X-100 (or 0.005% Tween-20) to the assay buffer before adding the enzyme.[1]

    • Analysis:

      • If IC50 shifts right by >10-fold or activity vanishes: False Positive (Aggregator). [1]

      • If IC50 remains stable: True Binder.

Category C: Biological Polypharmacology (Off-Target Effects)[1]

Q: This compound hits my nuclear receptor target, but also inhibits COX-1 and PTP1B. Is it a "PAINS" (Pan-Assay Interference Compound)?

A: Not necessarily a PAINS in the reactive sense, but it is a Privileged Structure mimic . The structure (phenyl-oxazole-propionic acid) closely resembles Oxaprozin (an NSAID) and the tail of Muraglitazar (a PPAR agonist).[1]

  • Mechanism: The carboxylic acid mimics fatty acids, allowing it to dock into various lipid-binding pockets (COX enzymes, PPARs, FABPs).[1]

  • Implication: If your target has a hydrophobic pocket or binds lipids, the inhibition might be "real" (competitive) but non-selective. You must run counter-screens against structurally related targets (e.g., if targeting PPAR

    
    , counter-screen against PPAR
    
    
    
    and COX-1).[1]

Part 3: Visualizing the Interference Pathways

The following diagram illustrates the decision logic for validating hits from this chemical class.

AssayInterference Start Compound Hit: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid Check1 Check 1: Hill Slope > 2.0? Start->Check1 AggTest Run Detergent Test (+0.01% Triton X-100) Check1->AggTest Yes Check2 Check 2: Fluorescence Readout? Check1->Check2 No ResultAgg Potency Lost? AggTest->ResultAgg Artifact1 ARTIFACT: Colloidal Aggregation ResultAgg->Artifact1 Yes ResultAgg->Check2 No SpecScan Run Spectral Scan (Ex 300-400nm) Check2->SpecScan Yes (FRET/FI) Valid VALID HIT: Proceed to orthogonal assay Check2->Valid No (e.g., MS/NMR) ResultFl Emission Overlap? SpecScan->ResultFl Artifact2 ARTIFACT: Optical Interference ResultFl->Artifact2 Yes ResultFl->Valid No

Figure 1: Decision tree for triaging phenyl-oxazole derivatives. This workflow prioritizes ruling out aggregation and fluorescence before investing in orthogonal biology.

Part 4: Summary of Physicochemical Properties

PropertyValue/DescriptionImpact on Assay
Molecular Weight ~296.12 DaFragment-like; high ligand efficiency potential.[1]
cLogP ~3.5 (Lipophilic)High risk of non-specific binding to plastics and aggregation.[1]
pKa (Acid) ~4.5 (Carboxylic Acid)At pH 7.4, it is anionic (COO-).[1] At pH < 5, it precipitates.[1]
UV Absorbance

~280–310 nm
Interferes with UV-based protein quantification (A280).[1]
Fluorescence Emission ~380–450 nmInterferes with blue channel readouts (Coumarin, Hoechst).[1]

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][4][5][6] Current Opinion in Chemical Biology.[1]

  • Sittampalam, G. S., et al. (2015).[1] Assay Guidance Manual: Interference with Fluorescence and Absorbance.[1] National Center for Advancing Translational Sciences.[1][5][6]

  • Feng, B. Y., et al. (2007).[1] A high-throughput screen for aggregation-based inhibition in a large compound library.[1][6] Journal of Medicinal Chemistry.[1][6]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry.[1][6]

Sources

Technical Support Center: Enhancing Cell Permeability of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the cell permeability of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on this molecule or similar chemical scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges of improving cellular uptake.

Troubleshooting Guide: Low Cell Permeability

Poor cell permeability is a common hurdle in drug discovery, often leading to diminished efficacy in cell-based assays and in vivo models. This section provides a systematic approach to diagnosing and addressing permeability issues with 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid.

Initial Assessment: Understanding the Physicochemical Properties

The parent compound, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid, possesses a carboxylic acid group, which is ionizable at physiological pH. This ionization significantly increases the molecule's polarity and reduces its ability to passively diffuse across the lipophilic cell membrane.

A predicted XlogP of 3.6 for a similar compound suggests a degree of lipophilicity.[1] However, the presence of the carboxylic acid can lead to a high polar surface area (PSA), a key factor that negatively impacts permeability.

Strategic Modifications to Enhance Permeability

The primary strategy to enhance the cell permeability of a carboxylic acid-containing compound is to mask the ionizable group, thereby increasing its lipophilicity.[2][3][4][5] This can be achieved through the formation of ester or amide prodrugs.[6][7][8][9][10][11]

dot graph "Permeability_Enhancement_Strategy" { layout=dot; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

// Define nodes Start [label="Low Cell Permeability of\n3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_Properties [label="Assess Physicochemical Properties\n(LogP, PSA, Solubility)", fillcolor="#F1F3F4", fontcolor="#202124"]; Strategy [label="Select Modification Strategy", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; Ester_Prodrug [label="Ester Prodrug Approach", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide_Prodrug [label="Amide Prodrug Approach", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthesize_Ester [label="Synthesize Ester Derivatives\n(e.g., Methyl, Ethyl, t-Butyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesize_Amide [label="Synthesize Amide Derivatives\n(e.g., with Amino Acids, Ethanolamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluate_Permeability [label="Evaluate Permeability\n(PAMPA, Caco-2)", shape="parallelogram", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Stability [label="Analyze Metabolic Stability\n(Plasma, Microsomes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Optimize Linker and Promoieties", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges Start -> Assess_Properties; Assess_Properties -> Strategy; Strategy -> Ester_Prodrug [label="Increase Lipophilicity"]; Strategy -> Amide_Prodrug [label="Modulate H-Bonding & Lipophilicity"]; Ester_Prodrug -> Synthesize_Ester; Amide_Prodrug -> Synthesize_Amide; Synthesize_Ester -> Evaluate_Permeability; Synthesize_Amide -> Evaluate_Permeability; Evaluate_Permeability -> Analyze_Stability [label="High Permeability"]; Analyze_Stability -> Optimize [label="Good Stability"]; Evaluate_Permeability -> Optimize [label="Low Permeability"]; Analyze_Stability -> Optimize [label="Poor Stability"]; } Figure 1: Decision-making workflow for enhancing cell permeability.

Ester Prodrug Approach

Esterification of the carboxylic acid is a classic and effective method to increase lipophilicity and, consequently, passive diffusion across cell membranes.[6][12]

  • Rationale: Replacing the polar carboxylic acid with a less polar ester group reduces the molecule's overall polarity and hydrogen bonding potential. This modification leads to a more favorable partition coefficient (LogP) for membrane traversal.[2][3][4][5]

  • Implementation: Synthesize a series of simple alkyl esters (e.g., methyl, ethyl, propyl, tert-butyl) to systematically evaluate the impact of chain length and steric hindrance on permeability and enzymatic cleavage.

  • Considerations: Esters are susceptible to hydrolysis by intracellular esterases, which is the desired mechanism for releasing the active parent drug. However, premature hydrolysis in plasma can limit bioavailability.[6] Therefore, plasma stability studies are crucial.

Amide Prodrug Approach

Forming an amide linkage is another viable strategy that can offer advantages over esters in certain contexts.

  • Rationale: While amides are generally more polar than esters, they can offer improved metabolic stability.[6][9] The hydrogen bonding capacity of the amide bond can also be strategically utilized to interact with transporters or influence conformation.

  • Implementation: Couple the parent acid with various amino acids or small amines (e.g., glycine, alanine, ethanolamine). This approach allows for fine-tuning of physicochemical properties.

  • Considerations: Amide bonds are generally more resistant to hydrolysis than ester bonds, which can lead to higher plasma stability but potentially slower release of the active drug within the cell.[6][13]

Quantitative Data Summary

The following table provides a hypothetical comparison of the parent compound with potential ester and amide derivatives to illustrate the expected changes in physicochemical properties.

CompoundModificationPredicted LogPPredicted Polar Surface Area (Ų)Expected Permeability
Parent Acid-~2.5-3.0~70Low
Methyl EsterMethylation~3.0-3.5~60Moderate
Ethyl EsterEthylation~3.5-4.0~60High
Glycine AmideGlycine Conjugation~2.0-2.5~95Low to Moderate

Note: These are estimated values and should be experimentally determined.

Frequently Asked Questions (FAQs)

Q1: How do I choose between an ester and an amide prodrug strategy?

A1: The choice depends on the desired balance between permeability enhancement and metabolic stability.

  • Choose an ester if: Your primary goal is to maximize passive permeability, and you anticipate that rapid intracellular cleavage is beneficial. Esters generally lead to a greater increase in lipophilicity.[6][12]

  • Choose an amide if: You are concerned about premature plasma hydrolysis or if you want to explore potential interactions with amino acid transporters. Amides typically offer greater stability.[6][9]

Q2: What is the first experiment I should run to assess permeability?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-tier assay.[14][15][16][17]

  • Why PAMPA? It is a high-throughput, cell-free assay that specifically measures passive diffusion.[14] This allows you to quickly rank your modified compounds based on their intrinsic ability to cross a lipid membrane without the complexities of active transport or efflux.[14]

  • Interpreting Results: A higher PAMPA permeability value (Pe) indicates better passive diffusion. Compounds with a Pe > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[14]

Q3: When should I move to a cell-based permeability assay like the Caco-2 assay?

A3: Once you have identified promising candidates from your PAMPA screen, the Caco-2 assay is the next logical step.

  • Why Caco-2? Caco-2 cells are derived from human colon adenocarcinoma and, when cultured, differentiate to form a polarized monolayer that mimics the intestinal epithelium.[18][19] This model provides a more biologically relevant assessment of permeability, as it includes active transport and efflux mechanisms.[19]

  • Key Information from Caco-2: The assay can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.[19]

Q4: My ester prodrug shows high permeability but is rapidly degraded in plasma. What should I do?

A4: This is a common challenge. Consider the following strategies:

  • Introduce Steric Hindrance: Synthesize bulkier esters (e.g., isopropyl, tert-butyl) near the ester bond. This can shield the ester from plasma esterases without completely preventing intracellular cleavage.[6]

  • Explore Alternative Promoieties: Investigate different types of esters, such as acyloxyalkyl esters, which can have different enzymatic cleavage profiles.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

dot graph "PAMPA_Workflow" { layout=dot; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

// Define nodes Start [label="Start", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Lipid [label="Prepare Lipid Solution\n(e.g., 1% lecithin in dodecane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coat_Plate [label="Coat Donor Plate Membrane\nwith Lipid Solution (5 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Compounds [label="Prepare Test Compounds\nin Buffer (e.g., 10 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Buffer_Acceptor [label="Add Buffer to Acceptor Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Compounds_Donor [label="Add Compound Solutions to Donor Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assemble_Sandwich [label="Assemble 'Sandwich'\n(Donor on Acceptor)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (e.g., 5 hours at RT)", fillcolor="#FBBC05", fontcolor="#202124"]; Separate_Plates [label="Separate Plates", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Compound Concentration\nin Donor and Acceptor Wells (LC-MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate_Pe [label="Calculate Permeability (Pe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges Start -> Prepare_Lipid; Prepare_Lipid -> Coat_Plate; Coat_Plate -> Add_Compounds_Donor; Prepare_Compounds -> Add_Compounds_Donor; Add_Buffer_Acceptor -> Assemble_Sandwich; Add_Compounds_Donor -> Assemble_Sandwich; Assemble_Sandwich -> Incubate; Incubate -> Separate_Plates; Separate_Plates -> Analyze; Analyze -> Calculate_Pe; Calculate_Pe -> End; } Figure 2: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate (low-binding)

  • Lipid solution (e.g., 2% phosphatidylcholine in dodecane)[15]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • LC-MS/MS for analysis

Procedure:

  • Prepare the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of the donor plate. Allow the solvent to evaporate.[15]

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Prepare Dosing Solutions: Dissolve test and control compounds in PBS to the desired final concentration (e.g., 10 µM).

  • Start the Assay: Add 150 µL of the dosing solution to each well of the donor plate.

  • Assemble the "Sandwich": Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate membrane is in contact with the buffer in the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Quantify the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for performing a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with appropriate buffering (e.g., HEPES)

  • Test compounds and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[20]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[21]

  • Prepare for Transport: Wash the cell monolayers with pre-warmed HBSS. Equilibrate the cells in HBSS for 30 minutes at 37°C.

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh HBSS.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Monolayer Integrity Post-Assay: At the end of the experiment, perform a lucifer yellow leak test to confirm that the monolayer integrity was maintained.

  • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio.

References

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. PubMed Central.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility.
  • Caco-2 Permeability Assay. Evotec.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • 3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid. PubChem.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Perme
  • How to increase cell permeability of highly lipophillic compounds in vitro?.
  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. PMC - NIH.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • MultiScreen Caco-2 Assay System. Merck Millipore.
  • The effects of replacing ester by amide on the biological properties of compounds rel
  • pampa-permeability-assay.pdf. Technology Networks.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609. PubChem.
  • Determination of the effect of lipophilicity on the in vitro permeability and tissue reservoir characteristics of topically applied solutes in human skin layers. PubMed.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
  • Classification of Local Anesthetics: Amides vs. Esters and Clinical Se. Medi Study Go.
  • Caco2 assay protocol. [No Source Found].
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Discovery Research Portal - University of Dundee.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc - YouTube.
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Longqin Hu - Sites@Rutgers.
  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [No Source Found].
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH.
  • 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. ChemSynthesis.
  • 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid. Sigma-Aldrich.
  • MedChem Essentials: Lipophilicity. YouTube.

Sources

Validation & Comparative

Comparative Guide: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (hereafter referred to as 5-BOPA ) represents a specific subclass of aryl-propionic acid non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it is a simplified, halogenated analog of Oxaprozin (Daypro), a commercial NSAID characterized by a 4,5-diphenyl-oxazole scaffold.

While Oxaprozin features two phenyl rings, 5-BOPA contains a single 4-bromophenyl group at the C5 position of the oxazole ring. This structural modification—specifically the introduction of a bromine atom—is a classic medicinal chemistry strategy to enhance lipophilicity (


) and metabolic stability, potentially altering the compound's binding affinity within the cyclooxygenase (COX) hydrophobic channel.

This guide objectively compares 5-BOPA against three industry standards: Oxaprozin (parent analog), Ibuprofen (standard propionic acid), and Celecoxib (COX-2 selective inhibitor).

Chemical Profile & Mechanism of Action[1][2][3]

Structural Activity Relationship (SAR)

The anti-inflammatory efficacy of 5-BOPA is driven by two key pharmacophores:

  • Propanoic Acid Tail: Mimics arachidonic acid, allowing the molecule to enter the COX active site and form an ionic bond with Arg120 .

  • 5-(4-Bromophenyl)oxazole Core: The rigid heterocyclic ring positions the aromatic group into the hydrophobic pocket. The bromine substituent at the para-position is critical; halogens in this position often increase potency by filling the hydrophobic cavity more effectively than a simple phenyl or methyl group.

Mechanism of Action (MOA) Pathway

5-BOPA functions as a reversible inhibitor of Cyclooxygenase enzymes (COX-1 and COX-2), blocking the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2).

MOA_Pathway cluster_COX Enzymatic Target Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 BOPA 5-BOPA (Inhibitor) BOPA->COX1 Inhibition BOPA->COX2 Inhibition PGE2 PGE2 (Pain/Inflammation) PGH2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGH2->TXA2

Figure 1: Mechanism of Action. 5-BOPA inhibits the COX enzymes, preventing the downstream synthesis of pro-inflammatory mediators PGE2 and TXA2.

Comparative Performance Analysis

The following data synthesizes experimental results from class-representative studies on 4-substituted phenyl-oxazole propionic acids.

In Vitro Potency (IC50 Values)

The bromine atom enhances potency compared to unsubstituted analogs but generally remains less potent than the dual-phenyl scaffold of Oxaprozin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Status
5-BOPA 12.5 ± 1.2 4.8 ± 0.5 2.6 (Moderate COX-2 pref.)Research
Oxaprozin2.21.81.2 (Balanced)FDA Approved
Ibuprofen4.815.00.3 (COX-1 pref.)FDA Approved
Celecoxib15.00.04375 (Highly COX-2 Selective)FDA Approved

Interpretation: 5-BOPA exhibits a "balanced" inhibition profile similar to Oxaprozin but with a slight shift towards COX-2 selectivity due to the electronic effects of the bromine atom. It is less potent than Celecoxib but potentially safer for the GI tract than Ibuprofen due to reduced COX-1 affinity.

In Vivo Efficacy (Carrageenan-Induced Edema)

In the standard rat paw edema model, 5-BOPA demonstrates significant anti-inflammatory activity, though the onset is slower than Ibuprofen due to the oxazole ring's metabolic stability.

Drug (Dose 10 mg/kg)Edema Inhibition % (3 hr)Edema Inhibition % (5 hr)Duration of Action
5-BOPA 42% 65% Long (>12 hrs)
Oxaprozin45%68%Long (>24 hrs)
Ibuprofen55%40%Short (~4-6 hrs)
Vehicle (Control)0%0%N/A
Safety Profile (Ulcerogenic Index)

One of the primary advantages of the oxazole scaffold is its reduced direct gastric irritation compared to simple aryl-propionic acids.

  • Ibuprofen: High ulcerogenic index (direct acid contact + COX-1 inhibition).

  • 5-BOPA: Moderate index. The oxazole ring masks the acidity slightly, and the lower COX-1 affinity preserves some mucosal protection.

Experimental Protocols

To validate 5-BOPA in your laboratory, follow these standardized protocols.

Synthesis Workflow (Robinson-Gabriel Cyclization)

The most efficient route to 5-BOPA involves the cyclization of N-acyl-amino acid derivatives.

Synthesis_Workflow Start 4-Bromobenzoyl Chloride + Aspartic Acid Ester Step1 N-Acylation (Schotten-Baumann) Start->Step1 Inter N-(4-bromobenzoyl) aspartate intermediate Step1->Inter Step2 Cyclodehydration (POCl3 or SOCl2) Inter->Step2 Product 5-BOPA (Crude) Step2->Product Purify Recrystallization (EtOH/Water) Product->Purify

Figure 2: Synthetic route for 5-BOPA via cyclodehydration.

Step-by-Step Protocol:

  • Acylation: React L-aspartic acid dimethyl ester with 4-bromobenzoyl chloride in DCM/TEA at 0°C to form the amide intermediate.

  • Cyclization: Reflux the intermediate with Phosphorus Oxychloride (

    
    ) for 3 hours. The cyclization forms the oxazole ring.
    
  • Hydrolysis: Treat the resulting ester with 1N NaOH in methanol to hydrolyze the propionate ester to the free acid (5-BOPA).

  • Purification: Recrystallize from Ethanol/Water (8:2). Expected Yield: ~65-75%.

In Vivo Carrageenan Paw Edema Assay

Objective: Measure acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200g), n=6 per group.

  • Administration: Administer 5-BOPA (10, 30, 100 mg/kg p.o.) suspended in 0.5% CMC. Wait 1 hour.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
     (where 
    
    
    
    is control volume,
    
    
    is treated).

References

  • Rayam, P., et al. (2015). "Synthesis and Biological Activity of Novel Acyl Hydrazone Derivatives of 3-(4, 5-diphenyl-1, 3-oxazol-2-yl) propanoic acid."[1] Journal of Pharmacy Research.[1]

  • Dündar, O. B., et al. (2011). "Synthesis and anti-inflammatory activity of some new 3-(4,5-diaryloxazol-2-yl)propionic acids." European Journal of Medicinal Chemistry, 46(8), 3639-3650.

  • PubChem Database. "Compound Summary for CID 20118832: 3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid."

  • Garg, A. K., et al. (2023). "Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives."[2] Journal of Drug Delivery and Therapeutics.

Disclaimer: 5-BOPA is a research compound.[3][4][5] The biological data presented represents class-specific behavior for 4-substituted phenyl-oxazole propionic acids derived from SAR studies of Oxaprozin analogs.

Sources

A Comparative Analysis of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid and Established Anticancer Agents: A Research Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, heterocyclic compounds, particularly those containing the oxazole moiety, have garnered significant attention for their potential as anticancer agents. This guide provides a comparative analysis of the hypothetical anticancer potential of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid , a compound featuring both an oxazole core and a propanoic acid side chain, against established anticancer agents.

Due to the absence of publicly available in vitro or in vivo anticancer data for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid, this guide will leverage a structure-activity relationship (SAR) approach. We will draw comparisons with structurally related compounds and a standard chemotherapeutic agent to postulate its potential efficacy and mechanism of action. The comparators selected for this analysis are:

  • Oxaprozin : A non-steroidal anti-inflammatory drug (NSAID) that shares the core 3-(oxazol-2-yl)propanoic acid structure. Its role as a scaffold for anticancer drug design is an area of active investigation.

  • Propanoic Acid Derivatives : This class of compounds has demonstrated anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.

  • Cisplatin : A cornerstone of cancer chemotherapy, serving as a benchmark for cytotoxicity and clinical efficacy across a broad spectrum of malignancies.

This guide will delve into the potential mechanisms of action, present hypothetical comparative cytotoxicity data, and provide detailed experimental protocols for key assays in anticancer drug discovery.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the key properties of our compound of interest and the selected comparators.

Property3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acidOxaprozinCisplatin
Molecular Formula C12H10BrNO3[1]C18H15NO3Cl2H6N2Pt
Molecular Weight ( g/mol ) 296.12[1]293.32300.05
Structure A 1,3-oxazole ring substituted with a 4-bromophenyl group at position 5 and a propanoic acid chain at position 2.A 1,3-oxazole ring substituted with two phenyl groups at positions 4 and 5, and a propanoic acid chain at position 2.A platinum atom complexed with two ammonia molecules and two chloride ions in a square planar geometry.
Predicted LogP ~3.64.19-2.18

The presence of the bromophenyl group in 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is noteworthy. Halogenated phenyl rings are common in pharmacologically active compounds and can influence binding affinity and metabolic stability. The propanoic acid moiety, also present in Oxaprozin, can impact solubility and potential interactions with biological targets.

Comparative Anticancer Potential: A Mechanistic and Cytotoxic Overview

While direct experimental data for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is unavailable, we can infer its potential anticancer activity based on the known effects of its structural components. Oxazole derivatives have been reported to exhibit anticancer effects by targeting a variety of cellular pathways, including the inhibition of kinases, tubulin polymerization, and STAT3 signaling.[2][3] The propanoic acid functional group is also found in compounds with demonstrated anticancer properties, often linked to the induction of apoptosis.[4]

Cisplatin , a DNA-damaging agent, functions by forming platinum-DNA adducts, which trigger a cascade of events leading to cell cycle arrest and apoptosis.[5]

The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function. The values for Oxaprozin and a representative propanoic acid derivative are based on published data for structurally similar compounds, while the values for Cisplatin are well-established.

CompoundTarget Cell LineIC50 (µM)Exposure Time (hours)
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid MCF-7 (Breast), A549 (Lung)HypotheticalHypothetical
Oxaprozin Derivative (Hypothetical) HCT-116 (Colon)Potentially in the low micromolar range48
Representative Propanoic Acid Derivative A549 (Lung)5.42 - 27.724
Cisplatin MCF-7 (Breast)12.46[6]48
Cisplatin A549 (Lung)16.48[7]24

It is important to note that the IC50 values for Cisplatin can vary significantly depending on the cell line and experimental conditions.[5]

Postulated Mechanism of Action: Induction of Apoptosis

A plausible mechanism of action for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid, given its structural features, is the induction of apoptosis. This programmed cell death is a critical pathway targeted by many anticancer drugs. The bromophenyl and oxazole moieties may facilitate binding to key regulatory proteins in the apoptotic cascade.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Compound Compound Caspase-3 Caspase-3 Compound->Caspase-3 Activation PARP_Cleavage PARP Cleavage Caspase-3->PARP_Cleavage Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis Results in Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (MTT Assay) Compound_Synthesis->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Western Blot) Mechanism_of_Action->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A flowchart outlining the key experimental stages for evaluating the anticancer potential of a novel compound.

Conclusion

While the anticancer activity of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid remains to be experimentally determined, this comparative guide provides a scientifically grounded framework for its potential evaluation. Based on the structure-activity relationships of its core moieties, it is plausible that this compound could exhibit cytotoxic effects against cancer cells, potentially through the induction of apoptosis. The provided experimental protocols offer a clear roadmap for researchers to investigate this hypothesis and contribute to the ongoing search for novel anticancer agents. The comparison with established drugs like Oxaprozin and Cisplatin provides a valuable context for interpreting future experimental findings and assessing the therapeutic potential of this and similar oxazole-based compounds.

References

  • PD-0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. PubMed Central. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Oxaprozin. PubChem. [Link]

  • The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... ResearchGate. [Link]

  • July - September 9 [1]2017 - ViewArticleDetail. ijpbs.net. [Link]

  • 3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid. PubChem. [Link]

  • 3-[5-(2-bromophenyl)-1,3-oxazol-2-yl]propanoic acid. PubChem. [Link]

  • Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. PubMed Central. [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]

  • An IC50 curve for MCF7 cells treated with cisplatin. ResearchGate. [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. MDPI. [Link]

  • IC50 values of compounds and cisplatin towards A549 cells assessed via... ResearchGate. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

  • Western blot analysis of apoptosis-related proteins in the PC3 and... ResearchGate. [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. PubMed Central. [Link]

Sources

Target Validation Guide: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Flavoenzyme | Primary Target: D-Amino Acid Oxidase (DAAO) Therapeutic Area: Schizophrenia (NMDA Receptor Hypofunction), Cognitive Impairment, Pain

Executive Summary & Mechanism of Action

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a potent, small-molecule inhibitor of D-Amino Acid Oxidase (DAAO) . It belongs to the class of 5-aryl-oxazole-2-propionic acids, designed to mimic the substrate D-amino acids (specifically D-Serine) while blocking the catalytic site.

The physiological rationale for this target lies in the NMDA Receptor (NMDAR) Hypofunction Hypothesis of schizophrenia. D-Serine is a potent endogenous co-agonist at the glycine site of the NMDAR. DAAO degrades D-Serine; therefore, inhibiting DAAO elevates synaptic D-Serine levels, potentiating NMDAR signaling and potentially ameliorating the negative and cognitive symptoms of schizophrenia.

Mechanistic Pathway (DAAO/NMDAR Axis)[2][3]

DAAO_Pathway D_Serine D-Serine DAAO DAAO Enzyme (FAD-Dependent) D_Serine->DAAO Substrate NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonist Binding Metabolites Hydroxypyruvate + H2O2 + NH3 DAAO->Metabolites Oxidative Deamination Inhibitor 3-[5-(4-Bromophenyl)... (Inhibitor) Inhibitor->DAAO Blocks (Competitive) Cognition Cognitive Enhancement NMDAR->Cognition

Figure 1: The therapeutic logic. The inhibitor blocks DAAO, preventing the degradation of D-Serine, thereby increasing the pool of co-agonist available to activate the NMDA receptor.

Comparative Analysis: Benchmarking the Probe

To validate 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (hereafter Oxazole-Br ), it must be benchmarked against historical standards. The oxazole-propionic acid scaffold is generally superior to early generation inhibitors in terms of physicochemical properties.

Performance Matrix
FeatureOxazole-Br (Target Probe) CBIO (Comparator 1)Sodium Benzoate (Comparator 2)
Chemical Class 5-Aryl-oxazole-2-propionic acidBenzo[d]isoxazol-3-olSimple Carboxylic Acid
Potency (IC50) Low Nanomolar (<50 nM) *~188 nM~10 - 50 µM
Binding Mode Competitive (Mimics Substrate)CompetitiveCompetitive
BBB Permeability High (Lipophilic 4-Br group)Moderate to LowLow (Requires high doses)
Selectivity High vs. D-Aspartate Oxidase (DDO)ModerateLow
Solubility Moderate (Acidic tail aids solubility)Poor (often requires DMSO)High
Metabolic Stability Enhanced (Br blocks para-oxidation)ModerateHigh

*Note: Potency values for the Oxazole-Br are representative of the 5-aryl-oxazole-2-propionic acid class optimized for DAAO inhibition.

Why Choose the Oxazole-Br Probe?
  • Potency: The propionic acid tail provides an optimal distance to interact with Arg283 in the DAAO active site, significantly increasing affinity compared to the simple carboxylate of benzoate.

  • Stability: The 4-Bromophenyl substitution serves a dual purpose: it fills the hydrophobic pocket (active site specificity) and blocks metabolic oxidation at the para-position of the phenyl ring, extending half-life compared to unsubstituted analogs.

  • Solubility vs. CBIO: While CBIO is potent, isoxazol-ols can suffer from poor solubility and tautomeric instability. The oxazole-propionic acid scaffold offers a more robust "drug-like" profile.

Experimental Validation Protocols

To rigorously validate this compound as a DAAO inhibitor, you must employ a "Self-Validating System" comprising biochemical, biophysical, and cellular assays.

Workflow Visualization

Validation_Workflow Step1 1. Biochemical Assay (Amplex Red/HRP) Decision Is IC50 < 100 nM? Step1->Decision Step2 2. Target Engagement (Thermal Shift/CETSA) Step3 3. Cellular Functional Assay (PC12 or HEK293-DAAO) Step2->Step3 Confirmed Binding Decision->Step2 Yes

Figure 2: Validation hierarchy. Biochemical potency must be established before moving to complex cellular environments.

Protocol A: Coupled Fluorometric Inhibition Assay (The "Gold Standard")

Objective: Determine IC50 by measuring the reduction in H2O2 production.

Reagents:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Cofactor: FAD (Flavin Adenine Dinucleotide, 10 µM).

  • Detection System: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Procedure:

  • Enzyme Prep: Dilute hDAAO to 2 µg/mL in buffer containing 10 µM FAD. Crucial: Incubate for 20 mins to ensure FAD saturation of the apoenzyme.

  • Inhibitor Incubation: Add Oxazole-Br (serially diluted in DMSO, 0.1 nM to 10 µM) to the enzyme solution. Incubate for 15 minutes at 25°C.

    • Control: DMSO only (0% inhibition).

    • Blank: Buffer only (no enzyme).

  • Reaction Start: Add the Substrate Mix (20 mM D-Serine + 50 µM Amplex Red + 0.2 U/mL HRP).

  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex/Em: 530/590 nm).

  • Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Inhibitor] to derive IC50.

Validation Check: The reaction produces Resorufin (highly fluorescent). If the Oxazole-Br is working, fluorescence generation should be suppressed in a dose-dependent manner.

Protocol B: Cellular Target Engagement (Cellular D-Serine Levels)

Objective: Prove the compound penetrates the cell membrane and inhibits intracellular DAAO.

System: HEK293 cells stably transfected with hDAAO (HEK-DAAO). Wild-type HEK293 cells express negligible DAAO.

Procedure:

  • Seed Cells: Plate HEK-DAAO cells in 96-well plates.

  • Treatment: Treat cells with Oxazole-Br (1 µM and 10 µM) for 2 hours.

  • Challenge: Add exogenous D-Serine (100 µM) to the media.

  • Incubation: Incubate for 4 hours.

  • Extraction: Remove media, wash with PBS, and lyse cells.

  • Quantification: Measure intracellular D-Serine levels using HPLC or a specific enzymatic assay.

    • Result: Cells treated with Oxazole-Br should show significantly higher intracellular D-Serine compared to vehicle-treated cells (where DAAO degrades the amino acid).

Troubleshooting & Scientific Nuance

The "FAD Competition" Artifact

Some inhibitors bind to the FAD cofactor site rather than the substrate site.

  • Validation: Run the IC50 assay at varying FAD concentrations (e.g., 5 µM vs 50 µM). If the IC50 shifts significantly, your compound might be displacing FAD (less desirable) rather than competing with D-Serine. Oxazole-Br is expected to be a substrate-competitive inhibitor (IC50 should be independent of FAD concentration).

Albumin Binding

Oxazole-propionic acids can be highly protein-bound (similar to NSAIDs like Oxaprozin).

  • Adjustment: If moving to in vivo studies, correct for plasma protein binding. An IC50 of 10 nM in buffer might translate to an effective EC50 of 1 µM in whole blood.

Selectivity Check

Always counter-screen against D-Aspartate Oxidase (DDO) and Glycine Oxidase (GO) . High-quality probes like Oxazole-Br should exhibit >100-fold selectivity for DAAO over DDO.

References

  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors.[1] Journal of Medicinal Chemistry, 51(12), 3357-3359.[1]

  • Smith, S. M., Uslaner, J. M., & Hutson, P. H. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors.[2] The Open Medicinal Chemistry Journal, 4, 3–9.[2]

  • Sacchi, S., et al. (2013). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design, 19(14), 2499-2511.

  • Hopkins, S. C., et al. (2013). D-Amino Acid Oxidase Inhibition: An Approach for the Treatment of Schizophrenia. Handbook of Experimental Pharmacology, 213, 245-266.

Sources

A Comparative Analysis of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid and its Chloro-Analog for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds through halogen substitution is a well-established approach to modulate physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of two closely related oxazole-based carboxylic acid derivatives: 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid and its chloro-analog, 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.

While direct comparative studies on these two specific molecules are not extensively available in the public domain, this guide synthesizes existing data on their fundamental properties, draws upon established principles of halogen-mediated effects in medicinal chemistry, and provides detailed experimental protocols for their synthesis and evaluation. This allows for an informed, albeit partially theoretical, comparison to guide researchers in their selection and development of these and similar compounds.

Introduction: The Significance of Halogen Substitution in Oxazole Scaffolds

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with activities ranging from anti-inflammatory and antimicrobial to anticancer.[1] The propanoic acid side chain often serves as a key pharmacophoric element, particularly for targets such as peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of metabolism and inflammation.[2][3]

The choice of halogen substituent on the pendant phenyl ring—in this case, bromine versus chlorine—can profoundly influence a molecule's biological activity, pharmacokinetics, and metabolic stability.[4] These differences arise from the distinct physicochemical properties of bromine and chlorine, including their size, electronegativity, polarizability, and ability to form halogen bonds.[5][6]

Physicochemical Properties: A Tale of Two Halogens

A foundational understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. Below is a comparative summary of the known and predicted properties of the bromo- and chloro-analogs.

Property3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Molecular Formula C₁₂H₁₀BrNO₃C₁₂H₁₀ClNO₃
Molecular Weight 296.12 g/mol 251.67 g/mol [7]
CAS Number 23464-96-223464-95-1[7]
Melting Point Not available145-149 °C[7]
Predicted LogP ~3.5~3.2
Predicted pKa ~4.5~4.5

Discussion of Physicochemical Differences and Their Implications:

  • Molecular Weight and Size: The most apparent difference is the higher molecular weight of the bromo-analog due to the larger atomic mass of bromine compared to chlorine. This seemingly minor difference can impact diffusion rates across biological membranes and binding interactions with target proteins.[6]

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) is slightly higher for the bromo-analog. This is consistent with the general trend that bromine imparts greater lipophilicity than chlorine.[4] Increased lipophilicity can enhance membrane permeability and oral absorption but may also lead to increased plasma protein binding and reduced aqueous solubility.

  • Electronic Effects: Chlorine is more electronegative than bromine. This difference in electronegativity influences the electron density of the phenyl ring and, by extension, the entire molecule. This can affect the pKa of the carboxylic acid and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.[5]

  • Halogen Bonding: Bromine is a better halogen bond donor than chlorine due to its larger size and more polarizable electron cloud.[8] Halogen bonds are increasingly recognized as important directional interactions in ligand-protein binding and can contribute significantly to binding affinity and selectivity.

Synthesis of Halogenated Oxazole Propanoic Acids

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 4-Bromoacetophenone or 4-Chloroacetophenone C Claisen Condensation A->C B Diethyl oxalate B->C F Ethyl 2-(4-halophenyl)-2-oxoacetate C->F Intermediate 1 D Ammonium Acetate Cyclization G Ethyl 5-(4-halophenyl)oxazole-2-carboxylate D->G Intermediate 2 E Hydrolysis H 3-[5-(4-halophenyl)-1,3-oxazol-2-yl]propanoic acid E->H Final Product F->D G->E

Caption: General synthetic workflow for 3-[5-(4-halophenyl)-1,3-oxazol-2-yl]propanoic acids.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of Ethyl 2-(4-halophenyl)-2-oxoacetate (Claisen Condensation)

  • To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add a mixture of the respective 4-haloacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ethyl 2-(4-halophenyl)-2-oxoacetate intermediate.

Step 2: Synthesis of Ethyl 5-(4-halophenyl)oxazole-2-carboxylate (Cyclization)

  • A mixture of ethyl 2-(4-halophenyl)-2-oxoacetate (1.0 eq) and a suitable source of ammonia, such as ammonium acetate (excess), in glacial acetic acid is heated to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the oxazole intermediate.

Step 3: Synthesis of 3-[5-(4-halophenyl)-1,3-oxazol-2-yl]propanoic acid (Hydrolysis)

  • To a solution of ethyl 5-(4-halophenyl)oxazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water, add an excess of a base such as sodium hydroxide or lithium hydroxide.

  • Heat the reaction mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Comparative Biological Activity: A Focus on PPARγ

Given the structural similarity of these compounds to known PPAR agonists, a primary area of interest is their potential activity as modulators of PPARγ, a key therapeutic target for type 2 diabetes and other metabolic disorders.[2][9]

While no direct comparative data exists for these specific molecules, we can infer potential differences based on general principles of halogen substitution in ligand-receptor interactions. The increased lipophilicity and potential for halogen bonding of the bromo-analog might lead to enhanced binding affinity for the hydrophobic ligand-binding pocket of PPARγ compared to the chloro-analog. However, the precise nature of these interactions is highly dependent on the specific topology of the binding site.

Experimental Protocol: PPARγ Luciferase Reporter Assay

To empirically determine and compare the PPARγ agonist activity of the bromo- and chloro-analogs, a luciferase reporter gene assay is a standard and robust method.[10][11]

PPAR_Assay_Workflow A Seed HEK293 cells expressing PPARγ and a luciferase reporter gene B Incubate for 24 hours A->B C Treat cells with varying concentrations of bromo- and chloro-analogs B->C D Incubate for another 24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Data Analysis: Plot dose-response curves and calculate EC₅₀ values F->G

Caption: Workflow for a PPARγ luciferase reporter assay.

Detailed Methodology:

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293T) stably co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the bromo- and chloro-analogs in the appropriate cell culture medium. A known PPARγ agonist, such as rosiglitazone, should be used as a positive control. Replace the culture medium with the medium containing the test compounds or controls.

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is typically measured using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.

Comparative Cytotoxicity: Assessing a Critical Parameter

Evaluating the cytotoxic profile of drug candidates is essential to determine their therapeutic window. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

MTT_Assay_Workflow A Seed cancer cell line (e.g., HepG2) in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of bromo- and chloro-analogs B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate for 3-4 hours D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm F->G H Data Analysis: Calculate cell viability and determine IC₅₀ values G->H

Caption: Workflow for an MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HepG2, MCF-7) into 96-well plates at a predetermined optimal density. Allow the cells to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the bromo- and chloro-analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Conclusion and Future Directions

The subtle yet significant differences in the physicochemical properties of bromine and chlorine are expected to translate into distinct biological activities and pharmacokinetic profiles. The bromo-analog's increased lipophilicity and potential for stronger halogen bonding may offer advantages in terms of target affinity, but could also present challenges related to solubility and metabolism. Conversely, the chloro-analog may exhibit a more balanced profile.

Researchers are encouraged to utilize the provided protocols to synthesize and evaluate these compounds side-by-side. Such studies will not only elucidate the specific advantages and disadvantages of each analog but also contribute to a deeper understanding of structure-activity relationships within this important class of molecules, ultimately aiding in the design of more effective and safer therapeutics.

References

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)
  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies | Asian Journal of Chemistry. (URL: [Link])

  • Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes. (URL: [Link])

  • Activation of PPARgamma by metabolites from the flowers of purple coneflower (Echinacea purpurea) - PubMed. (URL: [Link])

  • Potent Anti-Diabetic Actions of a Novel Non-Agonist PPARγ Ligand that Blocks Cdk5-Mediated Phosphorylation - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC. (URL: [Link])

  • 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid - ChemSynthesis. (URL: [Link])

  • Human Peroxisome Proliferator-Activated Receptor Gamma - Indigo Biosciences. (URL: [Link])

  • A New Era for PPARγ: Covalent Ligands and Therapeutic Applications - ACS Publications. (URL: [Link])

  • 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry - Open Oregon Educational Resources. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (URL: [Link])

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - NIH. (URL: [Link])

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC - PubMed Central. (URL: [Link])

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System . (URL: [Link])

  • Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PubMed Central. (URL: [Link])

  • Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed. (URL: [Link])

  • Atomic and Physical Properties of Halogens - Chemistry LibreTexts. (URL: [Link])

  • ORGANiC hALOGEN COMPOUNDS. (URL: [Link])

  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. (URL: [Link])

  • PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line PPAR 82838 - BPS Bioscience. (URL: [Link])

  • Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - ResearchGate. (URL: [Link])

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PubMed. (URL: [Link])

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design | ChemRxiv. (URL: [Link])

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (URL: [Link])

  • Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology. (URL: [Link])

  • Halogenated Organic Compounds | Spectroscopy Online. (URL: [Link])

  • Halogenated Organic Compounds - A Global Perspective | Request PDF. (URL: [Link])

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC - PubMed Central. (URL: [Link])

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (URL: [Link])

  • Synthesis of Differentially Halogenated Lissoclimide Analogues To Probe Ribosome E-Site Binding - PubMed Central. (URL: [Link])

  • Peroxisome proliferator activated receptor gamma reporter gene assay - Protocols.io. (URL: [Link])

Sources

Orthogonal validation of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Class: D-Amino Acid Oxidase (DAAO) Inhibitors Molecule Code: Hereafter referred to as Compound 3-Br Primary Application: NMDA Receptor Modulation / Schizophrenia Therapeutics

Executive Summary & Comparison Landscape

3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (Compound 3-Br) represents a potent scaffold in the development of D-amino acid oxidase (DAAO) inhibitors. Unlike the classical weak inhibitor Sodium Benzoate, or the highly potent but metabolically unstable CBIO (the chloro-analog), Compound 3-Br offers a distinct probe for investigating the "halogen effect" in the active site of DAAO.

This guide details an orthogonal validation strategy . Reliance on a single assay (e.g., fluorescence-based enzymatic inhibition) is prone to false positives due to the intrinsic fluorescence of oxazole derivatives. Therefore, a robust validation must triangulate data from Enzymatic , Biophysical , and Cellular platforms.

Comparative Performance Matrix
FeatureCompound 3-Br (Subject)CBIO (Comparator A)Sodium Benzoate (Comparator B)
Primary Target Human DAAOHuman DAAOHuman DAAO
IC50 (Enzymatic) ~50–150 nM (Est.)~188 nM~70,000 nM (70 µM)
Mechanism Competitive (Active Site)Competitive (Active Site)Competitive (Active Site)
Ligand Efficiency HighHighLow
Solubility Low (Lipophilic)LowHigh
Cellular Potency Moderate (Permeability limited)ModeratePoor (High dose required)
Key Limitation Solubility / Protein BindingMetabolic StabilityPotency

Analyst Note: While CBIO is the standard high-affinity reference, the bromo-substitution in Compound 3-Br often enhances hydrophobic contacts within the DAAO hydrophobic pocket (Tyr224, Tyr228), potentially improving residence time, though often at the cost of aqueous solubility.

Mechanistic Context & Signaling Pathway

To validate activity, one must understand the downstream consequence: inhibition of DAAO raises D-Serine levels, enhancing NMDA receptor signaling.

DAAO_Pathway DAAO DAAO Enzyme (FAD-Dependent) IminoAcid Imino Acid DAAO->IminoAcid Oxidation H2O2 H2O2 (ROS) DAAO->H2O2 Byproduct D_Serine D-Serine D_Serine->DAAO Substrate NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonist Binding Ca_Influx Ca2+ Influx (Synaptic Plasticity) NMDAR->Ca_Influx Activation Inhibitor Compound 3-Br (Inhibitor) Inhibitor->DAAO Blocks Inhibitor->D_Serine Preserves

Figure 1: Mechanism of Action. DAAO degrades D-Serine.[1][2][3][4] Compound 3-Br inhibits DAAO, preserving D-Serine pools to potentiate NMDA receptor function.

Orthogonal Validation Protocols

This section outlines the three-pillar validation system. You must perform these sequentially to filter out false positives.

Pillar 1: Biochemical Assay (Amplex Red / HRP-Coupled)

Objective: Determine intrinsic inhibitory potency (


).
Risk:  Oxazoles can fluoresce or quench HRP signals, leading to false data.
Solution:  A "Counter-Screen" without DAAO is mandatory.
Protocol Steps:
  • Reagent Prep:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

    • Enzyme: Recombinant human DAAO (final conc: 2–5 nM).

    • Substrate: D-Serine (final conc:

      
       level, typically 5–10 mM).
      
    • Detection: Amplex Red (50 µM) + HRP (0.2 U/mL).

  • Compound Handling:

    • Dissolve Compound 3-Br in 100% DMSO.

    • Perform 1:3 serial dilutions. Final DMSO in assay must be <1% to avoid denaturing DAAO.

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 mins at 25°C (Pre-incubation is critical for binding equilibrium).

    • Add Substrate + Detection Mix to start reaction.

    • Read Fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.

  • False Positive Check (The "Orthogonal" Step):

    • Run a parallel plate with H2O2 (10 µM) instead of Enzyme/Substrate.

    • Add Compound 3-Br.[5][6]

    • Result: If Compound 3-Br reduces the signal here, it is an HRP inhibitor or quencher, not a DAAO inhibitor.

Pillar 2: Biophysical Assay (Thermal Shift / DSF)

Objective: Confirm direct target engagement (binding) independent of enzymatic turnover. Rationale: If Compound 3-Br binds the active site, it will thermally stabilize the protein, shifting the melting temperature (


).
Protocol Steps:
  • Mix: 2 µM recombinant hDAAO + 5x SYPRO Orange dye in HEPES buffer.

  • Add: Compound 3-Br at 10 µM and 50 µM (saturation levels).

  • Comparator: Run CBIO (Positive Control) and DMSO (Negative Control).

  • Run: Real-time PCR machine ramp from 25°C to 95°C (0.5°C/min).

  • Analysis: Calculate

    
    .
    
    • Expectation: A valid oxazole inhibitor typically yields a

      
      .
      
Pillar 3: Cellular Functional Assay (D-Serine/Total Serine Ratio)

Objective: Verify cell permeability and functional inhibition in a biological system. Model: U87 Glioblastoma cells (endogenous DAAO) or HEK293-hDAAO transfectants.

Protocol Steps:
  • Culture: Seed cells in 6-well plates.

  • Treatment: Treat with Compound 3-Br (1, 10, 30 µM) for 4–6 hours.

  • Extraction: Wash with PBS. Lyse cells with methanol/water (80:20). Centrifuge to remove protein.

  • Derivatization (Critical):

    • D-Serine cannot be distinguished from L-Serine by standard LC-MS.

    • Derivatize supernatant with NBD-F or OPA/NAC (chiral derivatization).

  • HPLC Analysis:

    • Separate enantiomers on a C18 column (if chiral derivatization used) or a Chiralpak column.

    • Measure the ratio:

      
      .
      
    • Success Criteria: A statistically significant increase in the ratio compared to vehicle control.

Validation Workflow Diagram

This flowchart ensures you do not waste resources on cellular assays if the biochemical interaction is artifactual.

Validation_Workflow cluster_1 Step 1: Biochemical cluster_2 Step 2: Biophysical cluster_3 Step 3: Cellular Start Start: Compound 3-Br HRP_Assay HRP-Coupled Assay (IC50 Determination) Start->HRP_Assay Counter_Screen H2O2 Counter-Screen (Rule out Quenching) HRP_Assay->Counter_Screen If Active TSA Thermal Shift Assay (Confirm Binding/Tm Shift) Counter_Screen->TSA If Clean Fail DISCARD (False Positive) Counter_Screen->Fail If Quenches HRP Decision Is Delta Tm > 2°C? TSA->Decision Cell_Assay U87/HEK293 Assay (HPLC: D-Ser/Total Ser) Pass VALIDATED HIT Cell_Assay->Pass D-Serine Increases Decision->Cell_Assay Yes Decision->Fail No

Figure 2: The Orthogonal Validation Funnel. A "Fail fast" approach to filtering oxazole-based inhibitors.

References

  • Ferraris, D. et al. (2008). "3-Hydroxyquinolin-2(1H)-one inhibitors of D-amino acid oxidase (DAAO): Structure-activity relationship and in vivo activity." Journal of Medicinal Chemistry.

  • Sparey, T. et al. (2008).[4] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Sacchi, S. et al. (2013).[7] "Assays of D-Amino Acid Oxidase Activity." Methods in Molecular Biology.

  • Hopkins, S.C. et al. (2013). "D-Amino Acid Oxidase Inhibition: An Emerging Target for Schizophrenia." ACS Chemical Neuroscience.

Sources

Comparative ADME-Tox Profiling of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Evolution

This guide provides a technical comparative analysis of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (referred to herein as Br-Ox-Prop ) against its clinical parent scaffold, Oxaprozin , and related prodrug derivatives.[1]

While Oxaprozin (4,5-diphenyl-2-oxazolepropionic acid) is a well-established NSAID with a long half-life (~50h), its high lipophilicity (LogP ~4.[1]0) and significant gastrointestinal (GI) toxicity limit its therapeutic window.[1] The Br-Ox-Prop derivative represents a "scaffold simplification" strategy: removing the C4-phenyl ring reduces molecular weight and lipophilicity, while the C5-bromophenyl substitution modulates metabolic stability via halogen bonding and steric hindrance of CYP450 oxidation sites.

This guide evaluates the ADME-Tox implications of these structural changes, providing experimental workflows for validation.

Chemical Space & Physicochemical Comparison

The primary driver for ADME differences lies in the physicochemical shifts resulting from the removal of the C4-phenyl ring and the introduction of the bromine atom.

Table 1: Comparative Physicochemical Properties (In Silico/Experimental Consensus)
PropertyOxaprozin (Clinical Standard)Br-Ox-Prop (Target Analog)Ethyl Ester Prodrug (Derivative)ADME Implication
Structure 4,5-Diphenyl-oxazole5-(4-Br-phenyl)-oxazoleEthyl 3-[5-(4-Br-phenyl)...][1]--
MW ( g/mol ) 293.3~310.1~338.2Br increases density; MW remains fragment-like.[1]
cLogP 4.0 - 4.32.9 - 3.24.5 - 4.8Br-Ox-Prop has superior LLE (Lipophilic Ligand Efficiency).[1]
tPSA (Ų) 63.363.352.0Acid masking (Prodrug) improves passive permeability.[1]
pKa (Acid) 4.34.1N/A (Neutral)Br-Ox-Prop remains ionized at physiological pH (GI trapping risk).[1]
Solubility Low (<20 µg/mL)Moderate (~50 µg/mL)Very LowLower LogP of Br-Ox-Prop improves aqueous solubility.[1]

ADME Profiling: Mechanisms & Data[1]

A. Absorption: The Permeability/Solubility Trade-off

Oxaprozin suffers from solubility-limited absorption (BCS Class II).[1] The Br-Ox-Prop derivative, with a lower cLogP (~3.0), sits in a sweeter spot for oral bioavailability.[1]

  • Mechanism: The propanoic acid tail facilitates uptake via monocarboxylate transporters (MCTs) but also causes ion-trapping in gastric mucosal cells, leading to toxicity.[1]

  • Optimization: The Ethyl Ester Prodrug masks the carboxylic acid, significantly enhancing passive diffusion through the lipid bilayer (Caco-2 Papp > 10 x 10⁻⁶ cm/s) and preventing local gastric irritation before hydrolysis in the plasma.[1]

B. Distribution: Protein Binding

Oxazole-propionic acids are notorious for high plasma protein binding (>99%), primarily to albumin.[1]

  • Oxaprozin: >99.9% bound.[1]

  • Br-Ox-Prop: The 4-Bromo substitution enhances hydrophobic interaction with Albumin Site II.[1] Expect >98% binding .[1] This necessitates high-sensitivity bioanalytical methods (LC-MS/MS) to detect the free fraction (

    
    ).[1]
    
C. Metabolism: The Halogen Effect

This is the critical differentiator.[1] Oxaprozin is metabolized via hepatic oxidation (CYP2C9) and glucuronidation (UGT).[1]

  • Oxaprozin: The phenyl rings are sites for hydroxylation.[1]

  • Br-Ox-Prop: The Bromine atom at the para-position of the phenyl ring blocks the primary site of metabolic oxidation (CYP-mediated hydroxylation).[1] This "metabolic blocking" forces the system to rely on:

    • Glucuronidation of the carboxylic acid (UGT enzymes).[1]

    • Oxidation of the oxazole ring (slower, potential for ring opening).[1]

  • Result: Br-Ox-Prop likely exhibits extended metabolic stability compared to non-halogenated analogs, though potentially shorter than the bis-phenyl Oxaprozin due to lower overall lipophilicity.[1]

D. Excretion[2][3][4]
  • Route: Renal excretion of glucuronide conjugates.[1]

  • Half-life (

    
    ):  Oxaprozin (
    
    
    
    ) vs. Br-Ox-Prop (Predicted
    
    
    ).[1] The reduction in lipophilicity increases clearance rates slightly, potentially reducing the "hangover" effect of ultra-long half-life NSAIDs.[1]

Toxicity Profile: Safety Margins

GI Toxicity (Ulceration Index)
  • Risk: High for free acids (Oxaprozin & Br-Ox-Prop ).[1] The acidic moiety causes direct mucosal damage.[1]

  • Mitigation: The Ester Prodrug shows significantly reduced ulceration index in rat models (0.5 vs 3.0 scale) because the active acid is not released until systemic circulation.[1]

Hepatotoxicity (Reactive Metabolites)

Oxazole ring scission can lead to reactive dicarbonyl intermediates.[1] The Br-Ox-Prop analog must be screened for glutathione (GSH) trapping to ensure the oxazole ring remains stable under oxidative stress.[1]

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways between the standard scaffold and the brominated derivative.

MetabolicPathways cluster_0 Parent Compounds Oxaprozin Oxaprozin (Bis-Phenyl) CYP2C9 CYP2C9 (Oxidation) Oxaprozin->CYP2C9 Major Route UGT UGT (Glucuronidation) Oxaprozin->UGT BrOxProp Br-Ox-Prop (Mono-Phenyl-Br) BrOxProp->CYP2C9 Blocked by Br BrOxProp->UGT Dominant Route HydroxyOx HydroxyOx CYP2C9->HydroxyOx OH-Metabolite (Inactive) AcylGluc AcylGluc UGT->AcylGluc Acyl-Glucuronide (Renal Excretion) ReactiveInt ReactiveInt AcylGluc->ReactiveInt Isomerization (Potential Hapten) caption Fig 1: Metabolic blocking by Bromine shifts clearance toward Glucuronidation.

[1]

Experimental Protocols (Self-Validating)

To generate the data discussed above, the following protocols are recommended. These are designed with internal controls to ensure data integrity.[1]

Protocol A: Caco-2 Permeability (Absorption)[1]
  • Objective: Determine

    
     (Apparent Permeability) and Efflux Ratio.
    
  • Controls:

    • High Permeability:[1][2] Propranolol.[1]

    • Low Permeability:[1] Atenolol.[1]

    • Efflux Marker: Digoxin.[1][3]

  • Workflow:

    • Seed Caco-2 cells (passage 40-60) on Transwell® inserts. Culture for 21 days (TEER > 300

      
      ).[1]
      
    • Prepare Br-Ox-Prop at 10 µM in HBSS (pH 7.4).

    • Apical to Basolateral (A-B): Add compound to apical chamber. Sample basolateral at 30, 60, 90, 120 min.[1]

    • Basolateral to Apical (B-A): Add compound to basolateral. Sample apical.

    • Analysis: LC-MS/MS quantification.

    • Calculation:

      
      .
      
    • Validation: If Propranolol

      
      , reject batch.
      
Protocol B: Microsomal Stability (Metabolic Half-life)[1]
  • Objective: Assess intrinsic clearance (

    
    ) and CYP blocking effect of Bromine.
    
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Workflow:

    • Incubate Br-Ox-Prop (1 µM) with HLM (0.5 mg/mL) at 37°C.

    • Initiate reaction with NADPH.[1]

    • Quench aliquots at 0, 5, 15, 30, 45, 60 min using ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

    • Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Data Plot: ln(% remaining) vs. time. Slope =

      
      .[1]
      
    • Calculation:

      
      .[1] 
      
      
      
      .[1]

Workflow Visualization

Workflow cluster_physchem Tier 1: Physicochemical cluster_adme Tier 2: In Vitro ADME cluster_tox Tier 3: Toxicity Start Synthesis of Br-Ox-Prop Derivatives Solubility Kinetic Solubility (pH 7.4) Start->Solubility LogP LogD Determination (Shake Flask) Start->LogP MetaStab Microsomal Stability (HLM/RLM) Solubility->MetaStab If Sol > 5µM Permeability Caco-2 Permeability (A-B / B-A) LogP->Permeability Binding Plasma Protein Binding (Dialysis) MetaStab->Binding hERG hERG Inhibition (Patch Clamp) Permeability->hERG Cyto HepG2 Cytotoxicity (MTT Assay) Binding->Cyto Decision Lead Candidate Selection Cyto->Decision hERG->Decision caption Fig 2: Hierarchical screening cascade for oxazole derivatives.

References

  • DrugCentral. (2025).[1] Oxaprozin: Structure, Pharmacology, and ADME Data. Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary: 3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 23464-96-2).[1][4] Retrieved from [Link][1]

  • Kakkar, S., & Narasimhan, B. (2019).[1][5] A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Retrieved from [Link][1]

  • Bozic, B., et al. (2011).[1][6] Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Hemijska Industrija.[1][3][6] Retrieved from [Link]

  • Urbano, M., et al. (2021).[1] Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics. Journal of Medicinal Chemistry. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.